1-Pentadecyne, 1-iodo-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
78076-36-5 |
|---|---|
Molecular Formula |
C15H27I |
Molecular Weight |
334.28 g/mol |
IUPAC Name |
1-iodopentadec-1-yne |
InChI |
InChI=1S/C15H27I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-13H2,1H3 |
InChI Key |
SILQGLULLJFKHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC#CI |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-Iodo-1-pentadecyne: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties and structure of 1-iodo-1-pentadecyne. The information is curated for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of direct experimental data for this specific compound, some properties are extrapolated from its parent compound, 1-pentadecyne, and are duly noted.
Chemical Properties
The quantitative chemical properties of 1-iodo-1-pentadecyne are summarized in the table below. It is important to note that while the molecular formula and weight are calculated, other physical properties are based on data for the related compound 1-pentadecyne and should be considered as estimates.[1][2][3][4]
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₇I | Calculated |
| Molecular Weight | 334.28 g/mol | Calculated |
| IUPAC Name | 1-iodopentadec-1-yne | IUPAC Nomenclature |
| CAS Number | Not available | |
| Boiling Point | Data not available (1-pentadecyne: ~276 °C) | [3][4] |
| Melting Point | Data not available (1-pentadecyne: ~18 °C) | [1] |
| Density | Data not available (1-pentadecyne: ~0.8 g/cm³) | [1] |
| Solubility | Expected to be soluble in nonpolar organic solvents. | General Chemical Principles |
Chemical Structure
1-iodo-1-pentadecyne possesses a linear alkyne functional group at the first carbon, with an iodine atom attached to the first carbon of the alkyne. The molecule consists of a 15-carbon chain. The C-C≡C-I moiety is expected to have a linear geometry due to the sp hybridization of the alkyne carbons. The remainder of the pentadecyl chain will exhibit the typical tetrahedral geometry of saturated hydrocarbons.
Key Structural Features:
-
Iodoalkyne Group: The most prominent feature is the iodoalkyne functional group (-C≡C-I) at one terminus of the carbon chain.
-
Linear Geometry: The two carbons of the triple bond and the attached iodine and carbon atoms lie in a straight line.
-
Alkyl Chain: A long, flexible 13-carbon alkyl chain is attached to the alkyne group.
Experimental Protocols: Synthesis of 1-Iodo-1-pentadecyne
A plausible and efficient method for the synthesis of 1-iodo-1-pentadecyne involves the iodination of the terminal alkyne, 1-pentadecyne. This reaction can be carried out under mild conditions using a hypervalent iodine reagent.[5]
Reaction: 1-Pentadecyne + (Diacetoxyiodo)benzene + Potassium Iodide + Copper(I) Iodide → 1-Iodo-1-pentadecyne
Detailed Methodology: [5]
-
Reaction Setup: To a solution of 1-pentadecyne (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask, add (diacetoxyiodo)benzene (1.2 mmol), potassium iodide (2.0 mmol), and copper(I) iodide (0.05 mmol).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for approximately 30 minutes.
-
Workup: After the reaction is complete (monitored by TLC), the mixture is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 1-iodo-1-pentadecyne.
Visualizations
Below is a diagram illustrating the synthetic pathway for 1-iodo-1-pentadecyne.
Caption: Synthesis of 1-Iodo-1-pentadecyne from 1-Pentadecyne.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. 1-Pentadecyne (CAS 765-13-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 1-Pentadecyne | C15H28 | CID 69825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Novel and Efficient Synthesis of 1-Iodoalkynes [organic-chemistry.org]
Synthesis and Characterization of 1-Iodo-1-Pentadecyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-iodo-1-pentadecyne, a valuable intermediate in organic synthesis. The document details a robust synthetic protocol, expected analytical data for product characterization, and visual representations of the experimental workflow and analytical logic.
Introduction
1-Iodo-1-alkynes are versatile building blocks in organic chemistry, participating in a wide array of coupling reactions, such as Sonogashira, Cadiot-Chodkiewicz, and Castro-Stephens couplings, to form more complex molecular architectures. These reactions are pivotal in the synthesis of natural products, pharmaceuticals, and advanced materials. This guide focuses on the preparation and characterization of a specific long-chain iodoalkyne, 1-iodo-1-pentadecyne, providing researchers with the necessary information for its successful synthesis and verification.
Synthesis of 1-Iodo-1-Pentadecyne
The synthesis of 1-iodo-1-pentadecyne is achieved through the direct iodination of the terminal alkyne, 1-pentadecyne. Several methods exist for the iodination of terminal alkynes. A highly efficient and chemoselective method utilizes N-iodosuccinimide (NIS) as the iodine source, mediated by a catalyst such as γ-alumina (γ-Al₂O₃)[1][2]. This approach offers excellent yields and functional group tolerance under mild reaction conditions[1][2].
An alternative robust method involves the use of a hypervalent iodine reagent, such as (diacetoxyiodo)benzene (PIDA), in combination with an iodide source like tetrabutylammonium iodide (TBAI) or potassium iodide (KI)[3][4][5]. These reactions are typically fast and provide high yields of the desired 1-iodoalkyne[3][5].
For this guide, we will focus on the NIS/γ-Al₂O₃ mediated synthesis due to its operational simplicity and the use of a readily available and inexpensive catalyst[1].
Synthetic Workflow
The synthesis of 1-iodo-1-pentadecyne from 1-pentadecyne is a straightforward, single-step process followed by purification. The overall workflow is depicted in the diagram below.
Caption: Synthetic workflow for 1-iodo-1-pentadecyne.
Experimental Protocol
Materials:
-
N-Iodosuccinimide (NIS)
-
γ-Alumina (γ-Al₂O₃), neutral
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of 1-pentadecyne (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add γ-alumina (1.5 mmol).
-
Add N-iodosuccinimide (1.2 mmol) to the mixture in one portion.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (15 mL).
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 1-iodo-1-pentadecyne.
Characterization of 1-Iodo-1-Pentadecyne
The successful synthesis of 1-iodo-1-pentadecyne must be confirmed through various analytical techniques. The following sections detail the expected characterization data.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₅H₂₇I |
| Molecular Weight | 334.28 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or low melting solid |
Spectroscopic Data
Due to the lack of publicly available experimental spectra for 1-iodo-1-pentadecyne, the following data are predicted based on the known spectroscopic properties of the starting material, 1-pentadecyne, and general trends for 1-iodoalkynes.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
The ¹H NMR spectrum is expected to show signals corresponding to the protons of the long alkyl chain. The most significant change from the starting material will be the disappearance of the terminal alkyne proton signal.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.2 - 2.4 | Triplet | 2H | -C≡C-CH₂ - |
| ~1.2 - 1.6 | Multiplet | 22H | -(CH₂ )₁₁- |
| ~0.8 - 0.9 | Triplet | 3H | -CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
The ¹³C NMR spectrum will provide key information about the carbon skeleton. The acetylenic carbons will show a significant downfield shift for the carbon bearing the iodine atom and an upfield shift for the other sp-hybridized carbon compared to the starting alkyne.
| Chemical Shift (δ, ppm) | Assignment |
| ~90 - 95 | C -I |
| ~6 - 10 | -C ≡C-I |
| ~30 - 32 | Alkyl chain carbons |
| ~22 - 23 | Alkyl chain carbons |
| ~14 | -CH₃ |
Infrared (IR) Spectroscopy:
The IR spectrum is a valuable tool for identifying functional groups. The most notable change from the starting material will be the absence of the characteristic C-H stretch of the terminal alkyne.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 - 2850 | Strong | C-H stretch (alkyl) |
| ~2180 - 2100 | Medium | C≡C stretch (internal) |
| ~1465 | Medium | C-H bend (alkyl) |
Mass Spectrometry (MS):
Mass spectrometry will be used to determine the molecular weight of the product.
| m/z | Assignment |
| 334 | [M]⁺ |
| 207 | [M-I]⁺ |
Characterization Workflow
The logical flow for the characterization of the synthesized product is outlined in the diagram below.
Caption: Logical workflow for the characterization of 1-iodo-1-pentadecyne.
Safety Considerations
-
Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.
-
All manipulations should be performed in a well-ventilated fume hood.
-
N-Iodosuccinimide is an irritant and should be handled with care.
-
Organic solvents are flammable and should be kept away from ignition sources.
Conclusion
This technical guide provides a detailed protocol for the synthesis of 1-iodo-1-pentadecyne from 1-pentadecyne using an efficient and practical method. The expected characterization data furnished in this document will aid researchers in confirming the identity and purity of the synthesized product. The versatility of 1-iodo-1-pentadecyne as a synthetic intermediate makes it a valuable compound for professionals in the fields of chemical research and drug development.
References
- 1. Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Efficient synthesis of 1-iodoalkynes via Al 2 O 3 mediated reaction of terminal alkynes and N -iodosuccinimide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00251H [pubs.rsc.org]
- 3. Chemoselective Preparation of 1-Iodoalkynes, 1,2-Diiodoalkenes, and 1,1,2-Triiodoalkenes Based on the Oxidative Iodination of Terminal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodoalkyne synthesis by iodination or substitution [organic-chemistry.org]
- 5. Novel and Efficient Synthesis of 1-Iodoalkynes [organic-chemistry.org]
- 6. 1-Pentadecyne | C15H28 | CID 69825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 1-Pentadecyne [webbook.nist.gov]
- 9. 1-Pentadecyne (CAS 765-13-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. 1-Pentadecyne [webbook.nist.gov]
Spectroscopic Profile of 1-iodo-1-pentadecyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-iodo-1-pentadecyne is a halogenated alkyne of interest in organic synthesis, serving as a versatile intermediate for the introduction of a 15-carbon chain in the construction of more complex molecular architectures. Its utility in carbon-carbon bond formation, particularly in cross-coupling reactions, makes a thorough understanding of its spectroscopic characteristics essential for reaction monitoring, quality control, and structural verification. This technical guide provides a detailed overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-iodo-1-pentadecyne. The absence of readily available experimental spectra in the public domain necessitates the use of predictive models based on established spectroscopic principles and data from analogous compounds. This document also outlines the general experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-iodo-1-pentadecyne. These values are calculated based on empirical data of similar structures and established spectroscopic prediction software.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.25 | Triplet | 2H | -C≡C-CH₂- |
| ~1.55 | Quintet | 2H | -C≡C-CH₂-CH₂- |
| ~1.26 | Multiplet | 20H | -(CH₂)₁₀- |
| ~0.88 | Triplet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~93.0 | -C≡C-I |
| ~6.5 | -C≡C-I |
| ~31.9 | -CH₂- (adjacent to CH₃) |
| ~29.6 - 29.1 | -(CH₂)ₙ- (bulk methylene chain) |
| ~28.5 | -C≡C-CH₂-CH₂- |
| ~22.7 | -CH₂- (adjacent to CH₃) |
| ~19.5 | -C≡C-CH₂- |
| ~14.1 | -CH₃ |
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2955 | Strong | C-H stretch (asymmetric, CH₃) |
| ~2925 | Strong | C-H stretch (asymmetric, CH₂) |
| ~2855 | Strong | C-H stretch (symmetric, CH₂ and CH₃) |
| ~2175 | Medium-Weak | C≡C stretch |
| ~1465 | Medium | C-H bend (scissoring, CH₂) |
| ~1378 | Medium | C-H bend (symmetric, CH₃) |
| ~722 | Weak | C-H bend (rocking, -(CH₂)ₙ-) |
| ~590 | Medium | C-I stretch |
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
| m/z | Predicted Relative Abundance | Assignment |
| 334 | Moderate | [M]⁺ (Molecular Ion) |
| 207 | High | [M - I]⁺ |
| Various | Low to Moderate | [CₙH₂ₙ₊₁]⁺ and [CₙH₂ₙ₋₁]⁺ fragments from the alkyl chain |
Experimental Protocols
The following sections describe generalized experimental procedures for obtaining NMR, IR, and mass spectra for a compound such as 1-iodo-1-pentadecyne.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of 1-iodo-1-pentadecyne in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
The spectrum is typically acquired on a 400 or 500 MHz spectrometer.
-
Standard acquisition parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
A sufficient number of scans (e.g., 8-16) are averaged to obtain a good signal-to-noise ratio.
3. ¹³C NMR Acquisition:
-
The spectrum is acquired on the same spectrometer, typically at a frequency of 100 or 125 MHz.
-
Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
-
A larger number of scans is required due to the low natural abundance of ¹³C, often ranging from several hundred to several thousand, with a longer relaxation delay (e.g., 2-5 seconds).
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
For a liquid sample like 1-iodo-1-pentadecyne, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Alternatively, a solution can be prepared by dissolving the compound in a solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄), and the spectrum is recorded in a solution cell.
2. Data Acquisition:
-
The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
A background spectrum of the salt plates (or the solvent) is recorded first and automatically subtracted from the sample spectrum.
-
The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
1. Sample Introduction and Ionization:
-
The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).
-
Electron Ionization (EI) is a common method where the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
2. Mass Analysis and Detection:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
A detector records the abundance of each ion, generating a mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound like 1-iodo-1-pentadecyne, incorporating both predictive and experimental steps.
An In-Depth Technical Guide to the Physical Properties of Long-Chain 1-Iodoalkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain 1-iodoalkynes are a class of organic compounds characterized by a terminal alkyne functional group where the acetylenic hydrogen has been replaced by an iodine atom, attached to a lengthy aliphatic chain. These molecules serve as versatile synthetic intermediates in various fields, including medicinal chemistry and materials science, owing to the unique reactivity of the carbon-iodine and carbon-carbon triple bonds. Their application in cross-coupling reactions, such as Sonogashira, Cadiot-Chodkiewicz, and Castro-Stephens couplings, allows for the construction of complex molecular architectures.
Quantitative Physical Properties
The following tables summarize the known physical property data for a selection of 1-iodoalkynes. Data for long-chain (C8 and longer) 1-iodoalkynes is sparse in the literature; therefore, data for some shorter-chain analogues is also included for comparative purposes. It should be noted that many of the reported boiling points are at reduced pressure.
Table 1: Melting and Boiling Points of 1-Iodoalkynes
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Pressure (Torr) |
| 1-Iodo-1-hexyne | C₆H₉I | 208.04 | - | 70-72 | 15 |
| 1-Iodo-1-octyne | C₈H₁₃I | 236.09 | - | 98-100 | 10 |
| 1-Iodo-1-decyne | C₁₀H₁₇I | 264.15 | - | 125-127 | 10 |
| 1-Iodo-1-dodecyne | C₁₂H₂₁I | 292.20 | - | - | - |
| 1-Iodo-1-tetradecyne | C₁₄H₂₅I | 320.26 | - | - | - |
| 1-Iodo-1-hexadecyne | C₁₆H₂₉I | 348.31 | - | - | - |
| 1-Iodo-1-octadecyne | C₁₈H₃₃I | 376.37 | - | - | - |
Table 2: Spectroscopic Data for a Representative Long-Chain 1-Iodoalkyne (1-Iodooctyne)
| Spectroscopic Technique | Key Features |
| ¹H NMR | The spectrum is characterized by the absence of a signal for an acetylenic proton (typically around δ 1.8-3.0 ppm). The signals for the alkyl chain protons would appear in the upfield region (δ 0.8-2.5 ppm). |
| ¹³C NMR | The two sp-hybridized carbons of the iodoalkyne functionality exhibit characteristic chemical shifts. The carbon bearing the iodine atom (C-1) is significantly deshielded and appears at a higher chemical shift compared to the adjacent sp-hybridized carbon (C-2). |
| Infrared (IR) | A characteristic absorption for the C≡C triple bond stretch is expected in the range of 2100-2260 cm⁻¹. The intensity of this peak is often weak for internal alkynes but can be more pronounced in terminal iodoalkynes due to the polarization of the bond. The C-H stretching of the alkyl chain would be observed around 2850-2960 cm⁻¹. |
Experimental Protocols
The following are detailed methodologies for key experiments related to the characterization of long-chain 1-iodoalkynes.
Synthesis of Long-Chain 1-Iodoalkynes
A common and efficient method for the synthesis of 1-iodoalkynes is the iodination of terminal alkynes using an iodine source and a base.
Example Protocol: Synthesis of 1-Iodooctyne
-
Materials: 1-Octyne, N-Iodosuccinimide (NIS), Silver Nitrate (AgNO₃), Acetone.
-
Procedure:
-
To a solution of 1-octyne (1.0 eq) in acetone, add a catalytic amount of silver nitrate (AgNO₃, 0.1 eq).
-
To this mixture, add N-Iodosuccinimide (NIS, 1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1-iodooctyne.
-
Determination of Melting Point
The melting point of a solid organic compound is a crucial indicator of its purity.
Protocol:
-
Sample Preparation: Finely powder a small amount of the solid 1-iodoalkyne.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement:
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.
-
A pure compound will have a sharp melting range of 1-2°C.
-
Determination of Boiling Point
The boiling point is a key physical constant for liquid compounds.
Protocol (Distillation Method):
-
Apparatus Setup: Assemble a simple distillation apparatus with a round-bottom flask, a condenser, a thermometer, and a receiving flask.
-
Procedure:
-
Place the liquid 1-iodoalkyne and a few boiling chips into the distillation flask.
-
Position the thermometer bulb just below the side arm of the distillation head to ensure it accurately measures the temperature of the vapor that is distilling.
-
Heat the flask gently.
-
Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.
-
For high-boiling compounds, a vacuum distillation is recommended to prevent decomposition.
-
Determination of Solubility
The solubility of a compound in various solvents provides insight into its polarity.
Protocol (Qualitative):
-
Procedure:
-
Add approximately 10-20 mg of the 1-iodoalkyne to a small test tube.
-
Add 1 mL of the solvent to be tested (e.g., water, ethanol, acetone, diethyl ether, hexane).
-
Stir or shake the mixture vigorously for about one minute.
-
Observe whether the solid dissolves completely.
-
If the compound is a liquid, add a few drops to 1 mL of the solvent and observe if it is miscible.
-
-
Interpretation: Long-chain 1-iodoalkynes are expected to be insoluble in polar solvents like water and soluble in nonpolar organic solvents like hexane and diethyl ether, with intermediate solubility in moderately polar solvents.
Visualizations
Synthesis Workflow
Caption: A generalized workflow for the synthesis of long-chain 1-iodoalkynes.
Characterization Logic
Caption: A logical sequence for the characterization of a newly synthesized long-chain 1-iodoalkyne.
An In-depth Technical Guide to the Chemistry of 1-Haloalkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Haloalkynes are a class of organic compounds characterized by a halogen atom directly attached to an sp-hybridized carbon of an alkyne functionality. These molecules have emerged as versatile and powerful building blocks in modern organic synthesis. Their unique electronic properties, arising from the presence of both an electron-withdrawing halogen and an electron-rich triple bond, impart a dual reactivity profile, allowing them to act as both electrophiles and nucleophiles. This distinct characteristic has led to their extensive use in the construction of complex molecular architectures, including natural products, pharmaceuticals, and advanced materials. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of 1-haloalkynes, with a focus on practical applications for research and drug development.
Synthesis of 1-Haloalkynes
The preparation of 1-haloalkynes can be broadly categorized into two main approaches: halogenation of a pre-existing terminal alkyne and elimination reactions from halo-substituted precursors.
Halogenation of Terminal Alkynes
The most common and direct method for the synthesis of 1-haloalkynes involves the electrophilic halogenation of terminal alkynes. This is typically achieved by reacting the alkyne with a halogenating agent in the presence of a base or a metal catalyst.
A widely used method involves the use of N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), as the halogen source. The reaction is often facilitated by a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or a silver catalyst.[1][2]
Table 1: Comparison of Yields for the Synthesis of 1-Iodoalkynes from Terminal Alkynes using NIS with Different Catalysts/Bases. [3][4]
| Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| γ-Al₂O₃ | CH₃CN | 80 | 1 | 98 |
| K₂CO₃ | CH₃CN | 25 | 0.5 | 99 |
| DMAP | CH₃CN | 25 | 0.5 | 99 |
| Acetic Acid | CH₃CN | 80 | 1 | 99 |
Physical and Spectroscopic Properties
The physical and spectroscopic properties of 1-haloalkynes are influenced by the nature of the halogen atom and the organic substituent.
Bond Lengths and Angles
The C-X bond in 1-haloalkynes is shorter and stronger than in the corresponding haloalkanes due to the sp-hybridization of the carbon atom, which has a higher s-character.[5] The C≡C triple bond length is also slightly affected by the halogen.
Table 2: Typical Bond Lengths and Angles in 1-Haloalkynes.
| Bond | Hybridization | Typical Bond Length (Å) | Bond Angle | Typical Angle (°) |
| C-H (in terminal alkyne) | sp-s | 1.06 | H-C≡C | 180 |
| C≡C | sp-sp | 1.20 | R-C≡C | 180 |
| C-C (R-C≡) | sp³-sp | 1.46 | C-C≡C | 180 |
| C-Cl | sp-sp³ | ~1.64 | R-C≡C-Cl | 180 |
| C-Br | sp-sp³ | ~1.80 | R-C≡C-Br | 180 |
| C-I | sp-sp³ | ~2.00 | R-C≡C-I | 180 |
Spectroscopic Data
The spectroscopic signatures of 1-haloalkynes are characteristic and useful for their identification.
Table 3: Typical Spectroscopic Data for 1-Haloalkynes.
| Spectroscopic Technique | Functional Group | Characteristic Signal |
| ¹H NMR | Acetylenic Proton (in terminal alkyne precursor) | δ 2.0-3.0 ppm |
| Protons on carbon adjacent to the alkyne | δ 2.0-2.5 ppm | |
| ¹³C NMR | Alkyne Carbon (C-X) | δ 20-40 ppm |
| Alkyne Carbon (C-R) | δ 70-90 ppm | |
| IR Spectroscopy | C≡C Stretch | 2100-2260 cm⁻¹ (weak to medium) |
| C-Cl Stretch | 600-800 cm⁻¹ | |
| C-Br Stretch | 500-600 cm⁻¹ | |
| C-I Stretch | ~500 cm⁻¹ |
Reactivity and Key Reactions
1-Haloalkynes are valuable synthetic intermediates due to their diverse reactivity. They can participate in a variety of transformations, including cross-coupling reactions, cycloadditions, and nucleophilic additions.
Cross-Coupling Reactions: The Sonogashira Coupling
One of the most important applications of 1-haloalkynes is in Sonogashira cross-coupling reactions. In this reaction, a 1-haloalkyne couples with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst to form a di-substituted alkyne. This reaction is a powerful tool for the formation of carbon-carbon bonds.
References
- 1. Facile and efficient synthesis of 1-haloalkynes via DBU-mediated reaction of terminal alkynes and N-haloimides under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. gauthmath.com [gauthmath.com]
Navigating the Synthesis and Handling of 1-Iodoalkynes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodoalkynes are a class of highly reactive and versatile synthetic intermediates that have found extensive application in organic synthesis, including in the development of pharmaceuticals and advanced materials. Their utility stems from the presence of a polarized carbon-iodine bond at the sp-hybridized carbon, which facilitates a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. However, the same reactivity that makes them valuable synthetic building blocks also necessitates careful consideration of their stability and handling. This guide provides a comprehensive overview of the safety and handling precautions for 1-iodoalkynes, drawing upon available literature and best practices for managing potentially energetic and reactive compounds.
General Hazards of 1-Iodoalkynes
While specific quantitative data on the thermal stability and shock sensitivity of many 1-iodoalkynes are not extensively reported in publicly available literature, the inherent structural features of these molecules suggest a potential for instability. The presence of a carbon-iodine bond, which is weaker than carbon-bromine and carbon-chlorine bonds, coupled with the high energy of the alkyne triple bond, raises concerns about their potential as energetic materials. Therefore, it is prudent to treat all 1-iodoalkynes as potentially sensitive to heat, shock, and friction.
Key Potential Hazards:
-
Thermal Instability: The possibility of exothermic decomposition upon heating.
-
Shock and Friction Sensitivity: The potential for detonation or rapid decomposition upon mechanical impact or friction.
-
Toxicity: While specific toxicity data for many 1-iodoalkynes are scarce, haloalkanes as a class are known to exhibit varying degrees of toxicity, including potential hepatotoxicity.[1][2] As alkylating agents, they should be considered potential carcinogens.[2]
-
Reactivity: 1-Iodoalkynes are highly reactive and may react violently with incompatible materials.
Personal Protective Equipment (PPE)
Due to the potential hazards, a stringent PPE protocol is mandatory when working with 1-iodoalkynes. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical splash goggles and a full-face shield. | Protects against splashes of corrosive reagents and potential explosions. |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact with toxic and potentially corrosive materials. |
| Body | Flame-resistant lab coat. | Provides a barrier against chemical splashes and potential fire hazards. |
| Respiratory | Work in a certified chemical fume hood. | Prevents inhalation of volatile and potentially toxic compounds. |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with 1-iodoalkynes.
Handling:
-
Small Scale: All work with 1-iodoalkynes should initially be performed on a small scale (<0.5 g) to assess their stability.
-
Avoid Mechanical Stress: Handle with care to avoid shock, friction, and grinding. Use equipment with smooth surfaces and avoid scratching glassware.
-
Controlled Temperature: Avoid high temperatures. If heating is necessary, use a well-controlled heating mantle or oil bath and monitor the reaction temperature closely.
-
Inert Atmosphere: Whenever possible, handle 1-iodoalkynes under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric oxygen or moisture.
Storage:
-
Cool and Dark: Store in a cool, dark, and well-ventilated area, away from heat and light sources.
-
Tightly Sealed: Keep containers tightly sealed to prevent exposure to air and moisture.
-
Incompatible Materials: Store separately from incompatible materials. A detailed list of incompatible chemicals can be found in Table 2.
Incompatible Materials
To prevent violent reactions, 1-iodoalkynes should be kept away from the following classes of compounds:
| Incompatible Chemical Class | Potential Hazard |
| Oxidizing Agents (e.g., nitric acid, perchlorates, permanganates) | Can lead to explosive reactions.[3][4][5][6] |
| Strong Bases (e.g., sodium hydroxide, potassium tert-butoxide) | Can induce rapid decomposition or polymerization. |
| Reducing Agents | May react exothermically. |
| Metals (e.g., copper, silver, mercury) | Can form explosive metal acetylides.[3][4][5][6] |
Synthesis Safety
The synthesis of 1-iodoalkynes often involves reactive reagents and intermediates. The following section provides a general protocol for a common synthetic route and highlights key safety considerations.
Experimental Protocol: Synthesis of 1-Iodooctyne
This protocol is adapted from literature procedures for the iodination of terminal alkynes.[7][8]
Materials:
-
1-Octyne
-
N-Iodosuccinimide (NIS)
-
Copper(I) iodide (CuI)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 1-octyne (1.0 eq) in anhydrous THF.
-
To this solution, add CuI (0.05 eq) and NIS (1.1 eq).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-iodooctyne.
Safety Notes for Synthesis:
-
Exothermic Reaction: The reaction may be exothermic. Maintain cooling capabilities (e.g., an ice bath) nearby.
-
NIS Handling: N-Iodosuccinimide is a lachrymator and should be handled with care in a fume hood.
-
Copper(I) Iodide: While not highly toxic, avoid inhalation of CuI dust.
Purification Safety
Flash column chromatography is a common method for purifying 1-iodoalkynes.
Experimental Protocol: Flash Column Chromatography of 1-Iodooctyne
This protocol provides a general procedure for the purification of 1-iodooctyne.[9]
Materials:
-
Crude 1-iodooctyne
-
Silica gel
-
Hexanes
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack a chromatography column.
-
Dissolve the crude 1-iodooctyne in a minimal amount of hexanes.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to obtain pure 1-iodooctyne.
Safety Notes for Purification:
-
Solvent Flammability: Hexanes and ethyl acetate are flammable. Perform the chromatography in a well-ventilated fume hood, away from ignition sources.
-
Silica Gel: Avoid inhaling silica gel dust.
Spill and Emergency Procedures
In the event of a spill or other emergency involving 1-iodoalkynes, follow these procedures:
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent.
Major Spill (outside a fume hood) or Fire:
-
Evacuate the laboratory immediately.
-
Activate the nearest fire alarm and alert emergency services.
-
If trained and it is safe to do so, use a fire extinguisher suitable for chemical fires (e.g., dry powder or CO2).
-
Provide emergency responders with information about the spilled material.
Waste Disposal
All waste containing 1-iodoalkynes, including reaction residues, contaminated solvents, and spill cleanup materials, must be disposed of as hazardous waste.[1]
-
Labeling: Clearly label all waste containers with the contents, including "Halogenated Organic Waste."
-
Segregation: Do not mix 1-iodoalkyne waste with incompatible waste streams.
-
Collection: Follow your institution's procedures for the collection of hazardous chemical waste.
Conclusion
1-Iodoalkynes are valuable reagents in chemical synthesis, but their potential for instability and toxicity requires a high level of caution. By adhering to the safety protocols outlined in this guide, researchers can minimize the risks associated with their handling and use. It is imperative to always consult the Safety Data Sheet (SDS) for any specific 1-iodoalkyne and to perform a thorough risk assessment before beginning any new experimental work. The lack of comprehensive, publicly available quantitative data on the thermal and shock sensitivity of these compounds underscores the need for a conservative approach to their handling, treating them as potentially energetic materials at all times.
References
- 1. Hepatotoxicity and mechanism of action of haloalkanes: carbon tetrachloride as a toxicological model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haloalkane - Wikipedia [en.wikipedia.org]
- 3. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 5. List of Incompatible Chemicals – Laboratory Safety [wp.stolaf.edu]
- 6. Incompatible Mixtures [biology.ualberta.ca]
- 7. Copper(I)-catalyzed cycloaddition of organic azides and 1-iodoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetic Acid Promoted Direct Iodination of Terminal Alkynes with N-Iodosuccinimide: Efficient Preparation of 1-Iodoalkynes [organic-chemistry.org]
- 9. Purification [chem.rochester.edu]
Methodological & Application
Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 1-Iodoalkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, selectivity, and biocompatibility.[1] While traditionally employed with terminal alkynes to yield 1,4-disubstituted 1,2,3-triazoles, a significant advancement involves the use of 1-iodoalkynes.[2][3] This modification provides a direct route to 1,4-disubstituted-5-iodo-1,2,3-triazoles, which are valuable intermediates for further functionalization, opening avenues for the synthesis of complex molecules and novel drug candidates.[3][4] The reaction of 1-iodoalkynes with organic azides under copper(I) catalysis proceeds with exceptional reactivity, often surpassing that of terminal alkynes.[3]
These application notes provide a comprehensive overview and detailed protocols for performing CuAAC reactions with 1-iodoalkynes, tailored for professionals in chemical research and drug development.
Advantages of Using 1-Iodoalkynes in CuAAC
-
Direct access to 5-iodotriazoles: This method provides a straightforward synthesis of 1,4,5-trisubstituted triazoles where the 5-position is specifically an iodine atom.[3]
-
High Reactivity: 1-Iodoalkynes exhibit remarkable reactivity in CuAAC, often leading to faster reaction times and higher yields compared to their terminal alkyne counterparts.[2]
-
Broad Substrate Scope: The reaction is compatible with a wide range of functional groups on both the azide and the alkyne, making it a versatile tool for complex molecule synthesis.[2][3]
-
Mild Reaction Conditions: The reaction typically proceeds at room temperature with low catalyst loading, minimizing the degradation of sensitive substrates.[2]
-
Versatile Intermediates: The resulting 5-iodotriazoles are amenable to further functionalization through various cross-coupling reactions, allowing for the introduction of diverse substituents at the 5-position.[3]
Reaction Mechanism and Workflow
The precise mechanism of CuAAC with 1-iodoalkynes is a subject of ongoing investigation, with two primary pathways proposed. One pathway involves the formation of a copper acetylide intermediate, similar to the traditional CuAAC mechanism, followed by cyclization with the azide and subsequent iodination.[2][3] An alternative proposal suggests the formation of a π-complex between the copper catalyst and the 1-iodoalkyne, which then reacts with the azide.[2]
Below is a generalized workflow for the synthesis of 1,4-disubstituted-5-iodo-1,2,3-triazoles using this methodology.
Caption: General workflow for the synthesis of 5-iodotriazoles.
Experimental Protocols
Protocol 1: Synthesis of 1-Iodoalkynes
This protocol describes a general and highly efficient method for the synthesis of 1-iodoalkynes from terminal acetylenes.[2]
Materials:
-
Terminal alkyne (1.0 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
N-iodomorpholine (1.1 equiv)
-
Tetrahydrofuran (THF)
-
Activated neutral alumina
Procedure:
-
Dissolve the terminal alkyne in THF.
-
Add CuI and N-iodomorpholine to the solution.
-
Stir the reaction mixture at room temperature for 45 minutes. A fine white precipitate will form.
-
Pour the suspension onto a pad of activated neutral alumina and collect the filtrate under vacuum.
-
The resulting solution of the 1-iodoalkyne can be used directly in the subsequent cycloaddition reaction or concentrated for storage.
Protocol 2: Copper-Catalyzed Azide-Iodoalkyne Cycloaddition (CuAAC)
This protocol outlines the general procedure for the cycloaddition of an organic azide with a 1-iodoalkyne.[2]
Materials:
-
Organic azide (1.0 equiv)
-
1-Iodoalkyne (1.0 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Tris((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amine (TTTA) (0.05 equiv)
-
Tetrahydrofuran (THF)
Procedure:
-
To a solution of the organic azide and 1-iodoalkyne in THF, add CuI and TTTA.
-
Stir the reaction mixture at room temperature for 2 to 6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction workup is typically a simple trituration followed by filtration to yield the desired 5-iodo-1,2,3-triazole product.
Protocol 3: One-Pot, Two-Stage Synthesis of 5-Iodotriazoles
This protocol combines the synthesis of the 1-iodoalkyne and the subsequent CuAAC reaction into a single pot, improving efficiency.[2][3]
Procedure:
-
Synthesize the 1-iodoalkyne according to Protocol 1.
-
After the initial 45-minute reaction time for the iodination, filter the reaction mixture through a pad of neutral alumina.
-
To the filtrate containing the 1-iodoalkyne, add the organic azide, CuI, and TTTA.
-
Stir at room temperature and monitor the reaction as described in Protocol 2.
-
Perform a standard workup to isolate the 5-iodotriazole product.
Substrate Scope and Yields
The CuAAC reaction with 1-iodoalkynes demonstrates a broad substrate scope, with high yields obtained for a variety of azides and alkynes.[2] The following table summarizes representative examples.
| Entry | Azide | 1-Iodoalkyne | Product | Yield (%)[2] |
| 1 | Benzyl azide | 1-Iodo-4-ethynylbenzene | 1-Benzyl-4-(4-ethynylphenyl)-5-iodo-1H-1,2,3-triazole | 98 |
| 2 | Phenyl azide | 1-Iodo-4-ethynylbenzene | 1-Phenyl-4-(4-ethynylphenyl)-5-iodo-1H-1,2,3-triazole | 95 |
| 3 | 1-Azido-4-methylbenzene | 1-Iodophenylacetylene | 5-Iodo-1-(4-methylphenyl)-4-phenyl-1H-1,2,3-triazole | 99 |
| 4 | 1-Azido-4-methoxybenzene | 1-Iodophenylacetylene | 5-Iodo-1-(4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole | 98 |
| 5 | 1-Azido-4-nitrobenzene | 1-Iodophenylacetylene | 5-Iodo-1-(4-nitrophenyl)-4-phenyl-1H-1,2,3-triazole | 96 |
| 6 | Benzyl azide | 1-Iodo-1-hexyne | 1-Benzyl-4-butyl-5-iodo-1H-1,2,3-triazole | 97 |
Applications in Drug Development
The 1,2,3-triazole moiety is a well-established pharmacophore found in numerous therapeutic agents due to its favorable properties, including metabolic stability and ability to engage in hydrogen bonding.[5][6] The 5-iodotriazoles synthesized via this method serve as versatile building blocks for creating libraries of complex molecules for drug discovery. The iodine atom can be readily substituted using various cross-coupling reactions, allowing for the introduction of diverse functionalities to explore structure-activity relationships. This approach has been utilized in the development of potential anticancer, antimicrobial, and antiviral agents.[6][7]
Proposed Mechanistic Pathways
The mechanism of the copper-catalyzed cycloaddition of azides to 1-iodoalkynes is thought to proceed through one of two primary pathways, as illustrated below.
Caption: Proposed mechanistic pathways for the CuAAC with 1-iodoalkynes.
Pathway A mirrors the generally accepted mechanism for the traditional CuAAC, involving the formation of a copper acetylide intermediate.[2] Pathway B proposes an alternative route where the copper catalyst forms a π-complex with the iodoalkyne, which then undergoes cyclization with the azide without cleavage of the C-I bond during the catalytic cycle.[2]
Conclusion
The copper-catalyzed azide-alkyne cycloaddition using 1-iodoalkynes is a powerful and efficient method for the synthesis of 1,4-disubstituted-5-iodo-1,2,3-triazoles. Its broad substrate scope, mild reaction conditions, and the synthetic versatility of the iodinated products make it an invaluable tool for researchers in organic synthesis, medicinal chemistry, and drug development. The provided protocols offer a solid foundation for the implementation of this valuable transformation in the laboratory.
References
- 1. CuAAC ‘Click Chemistry’-Mediated Synthesis of 1,4-Disubstituted 1,2,3-Triazoles | springerprofessional.de [springerprofessional.de]
- 2. Copper(I)-catalyzed cycloaddition of organic azides and 1-iodoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 6. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Functionalized Alkynes from 1-Pentadecyne, 1-iodo-: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of functionalized alkynes starting from 1-iodo-1-pentadecyne. The methodologies described herein are essential for the construction of complex molecular architectures relevant to drug discovery, materials science, and various fields of chemical research.
Introduction
1-Iodo-1-pentadecyne is a versatile building block in organic synthesis. The presence of the iodo group on the alkyne allows for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups. This opens avenues for the creation of novel long-chain alkyne derivatives with potential applications in areas such as drug delivery, molecular electronics, and as biological probes. The long alkyl chain imparts lipophilicity, which can be advantageous for membrane-spanning applications or for tuning the solubility of target molecules.
This document outlines the synthesis of the starting material, 1-iodo-1-pentadecyne, from commercially available 1-pentadecyne, followed by detailed protocols for its functionalization via Sonogashira, Suzuki, and Heck cross-coupling reactions.
Synthesis of 1-Iodo-1-pentadecyne
The synthesis of 1-iodo-1-pentadecyne from 1-pentadecyne is a crucial first step. Several methods exist for the iodination of terminal alkynes. A common and efficient method involves the use of an iodine source and a base.
Experimental Protocol: Iodination of 1-Pentadecyne
-
Materials:
-
1-Pentadecyne
-
N-Iodosuccinimide (NIS)
-
Silver nitrate (AgNO₃)
-
Acetone
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 1-pentadecyne (1.0 eq) in acetone, add N-iodosuccinimide (1.2 eq) and a catalytic amount of silver nitrate (0.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with hexane) to afford pure 1-iodo-1-pentadecyne.
-
Table 1: Synthesis of 1-Iodo-1-pentadecyne - Representative Data
| Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) |
| 1-Pentadecyne | NIS, AgNO₃ (cat.) | Acetone | 3 | ~90 |
Functionalization of 1-Iodo-1-pentadecyne via Cross-Coupling Reactions
1-Iodo-1-pentadecyne serves as an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] In the context of 1-iodo-1-pentadecyne, this reaction is reversed, coupling the iodoalkyne with a terminal alkyne. A more common and direct application involves the coupling of 1-iodo-1-pentadecyne with various aryl and heteroaryl halides.[3] Both traditional copper-co-catalyzed and copper-free protocols can be employed.[2][4]
Experimental Protocol: Sonogashira Coupling of 1-Iodo-1-pentadecyne with an Aryl Halide
-
Materials:
-
1-Iodo-1-pentadecyne
-
Aryl iodide/bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI) (for traditional protocol)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))
-
Solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a degassed solution of the aryl halide (1.0 eq) and 1-iodo-1-pentadecyne (1.2 eq) in the chosen solvent, add the palladium catalyst (0.05 eq) and, if applicable, copper(I) iodide (0.1 eq).
-
Add the amine base (2.0-3.0 eq) and stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) under an inert atmosphere (e.g., argon or nitrogen) until the starting materials are consumed (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Table 2: Sonogashira Coupling of 1-Iodo-1-pentadecyne - Representative Data
| Aryl Halide | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Iodotoluene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 60 | 85-95 |
| 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂ | CuI | DIPA | DMF | 80 | 75-85 |
| 2-Iodothiophene | Pd(PPh₃)₄ | None (Cu-free) | Et₃N | Toluene | 70 | 80-90 |
Diagram 1: Sonogashira Coupling Workflow
Caption: Workflow for the Sonogashira coupling of 1-iodo-1-pentadecyne.
Suzuki Coupling
The Suzuki coupling reaction enables the formation of a carbon-carbon bond between an organoboron compound and an organohalide. In this case, 1-iodo-1-pentadecyne acts as the organohalide, coupling with various aryl or vinyl boronic acids or their esters.[5]
Experimental Protocol: Suzuki Coupling of 1-Iodo-1-pentadecyne with an Arylboronic Acid
-
Materials:
-
1-Iodo-1-pentadecyne
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water, THF/Water)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a reaction vessel, combine 1-iodo-1-pentadecyne (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (0.05 eq), and the base (2.0-3.0 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere with vigorous stirring. Reaction temperatures typically range from 80 to 110 °C. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
Table 3: Suzuki Coupling of 1-Iodo-1-pentadecyne - Representative Data
| Arylboronic Acid | Catalyst | Base | Solvent System | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 90 | 80-90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/Water | 100 | 85-95 |
| 3-Thiopheneboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF/Water | 80 | 75-85 |
Diagram 2: Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki cross-coupling reaction.
Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[6][7] While less common for iodoalkynes compared to Sonogashira and Suzuki couplings, it can be a valuable tool for certain synthetic transformations.
Experimental Protocol: Heck Coupling of 1-Iodo-1-pentadecyne with an Alkene
-
Materials:
-
1-Iodo-1-pentadecyne
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)
-
Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) (optional, but often required)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, acetonitrile, toluene)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Charge a reaction flask with the palladium catalyst, phosphine ligand (if used), and the base.
-
Add a degassed solution of 1-iodo-1-pentadecyne (1.0 eq) and the alkene (1.5-2.0 eq) in the chosen solvent.
-
Heat the mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and filter off the catalyst (if heterogeneous).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Table 4: Heck Coupling of 1-Iodo-1-pentadecyne - Representative Data
| Alkene | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Styrene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 60-70 |
| Butyl acrylate | Pd/C | None | K₂CO₃ | Acetonitrile | 80 | 55-65 |
Applications
Functionalized long-chain alkynes are of significant interest in several fields:
-
Drug Development: The long alkyl chain can be used to improve the lipophilicity of a drug molecule, potentially enhancing its ability to cross cell membranes. The rigid alkyne linker can be used to position pharmacophores in a specific orientation for optimal binding to a biological target. Furthermore, the alkyne moiety itself can be a key pharmacophore in certain drug candidates.[8]
-
Materials Science: Aryl-substituted long-chain alkynes can be used as building blocks for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The extended π-conjugation in these molecules can lead to desirable electronic and photophysical properties.[9]
-
Chemical Biology: Functionalized alkynes can be used as chemical probes to study biological processes. For example, they can be incorporated into biomolecules via "click" chemistry to allow for their visualization or isolation.
Conclusion
The synthesis of functionalized alkynes from 1-iodo-1-pentadecyne provides a versatile platform for the creation of a wide array of novel molecules. The Sonogashira, Suzuki, and Heck coupling reactions offer reliable and efficient methods for introducing diverse functionalities. The resulting long-chain alkynes have significant potential in drug discovery, materials science, and chemical biology, making these synthetic protocols valuable tools for researchers in these fields.
References
- 1. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. A review of functional linear carbon chains (oligoynes, polyynes, cumulenes) and their applications as molecular wires in molecular electronics and op ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC01406D [pubs.rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Coupling of Terminal Alkynes with 1-Iodo-1-Pentadecyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the palladium-catalyzed cross-coupling of terminal alkynes with the long-chain iodoalkyne, 1-iodo-1-pentadecyne. This reaction, a modification of the Sonogashira or Cadiot-Chodkiewicz coupling, is a powerful tool for the synthesis of unsymmetrical diynes, which are valuable intermediates in medicinal chemistry and materials science.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of Unsymmetrical Diynes
| Entry | Terminal Alkyne | Haloalkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Octyne | 1-Iodooctyne | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Triethylamine | THF | 25 | 12 | ~90 |
| 2 | Phenylacetylene | 1-Iodohexyne | Pd(OAc)₂ (1 mol%), PPh₃ (2 mol%), CuI (2 mol%) | Diisopropylamine | DMF | 40 | 8 | 85-95 |
| 3 | 1-Dodecyne | 1-Bromooctyne | Pd(PPh₃)₄ (3 mol%), CuI (5 mol%) | Piperidine | Methanol/Water | 50 | 6 | ~80 |
| 4 | Propargyl alcohol | 1-Iododecyne | PdCl₂(PPh₃)₂ (2 mol%), CuI (3 mol%) | Et₃N | Acetonitrile | 25 | 16 | 88 |
Note: The yields are based on published results for similar substrates and may vary for the specific reaction with 1-iodo-1-pentadecyne.
Experimental Protocols
Protocol 1: Synthesis of 1-Iodo-1-pentadecyne
This protocol describes the iodination of a terminal alkyne using N-iodosuccinimide (NIS).
Materials:
-
1-Pentadecyne
-
N-Iodosuccinimide (NIS)
-
Silver nitrate (AgNO₃)
-
Acetone
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 1-pentadecyne (1.0 eq) in acetone, add N-iodosuccinimide (1.2 eq) and a catalytic amount of silver nitrate (0.1 eq).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluting with hexane) to afford 1-iodo-1-pentadecyne.
Protocol 2: Palladium-Catalyzed Coupling of a Terminal Alkyne with 1-Iodo-1-pentadecyne
This protocol is a general procedure for the Sonogashira coupling of a terminal alkyne with the prepared 1-iodo-1-pentadecyne.
Materials:
-
1-Iodo-1-pentadecyne
-
Terminal alkyne (e.g., phenylacetylene, 1-octyne)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Syringes
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-iodo-1-pentadecyne (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF and triethylamine to the flask.
-
Add the terminal alkyne (1.2 eq) to the reaction mixture via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the unsymmetrical diyne.
Visualizations
Caption: Experimental Workflow Diagram.
Caption: Sonogashira Catalytic Cycle.
Application Notes and Protocols: A Step-by-Step Guide to Performing a Sonogashira Reaction with Long-Chain Iodoalkynes
For researchers, scientists, and professionals in drug development, the Sonogashira cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This application note provides a detailed, step-by-step guide for performing a Sonogashira reaction with a specific focus on long-chain iodoalkynes, a class of substrates crucial in the synthesis of complex molecules, including natural products and pharmaceuticals.[1][3]
Introduction
The Sonogashira reaction, first reported in 1975, has become a fundamental transformation in organic synthesis due to its mild reaction conditions and broad functional group tolerance.[1][3][4] It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2][5] The reactivity of the halide component is a critical factor, with iodides being the most reactive, followed by bromides and chlorides.[6] This high reactivity makes iodoalkynes excellent substrates for this coupling reaction.
This protocol will detail the necessary reagents, equipment, and procedures to successfully couple a long-chain iodoalkyne with a terminal alkyne.
Reaction Mechanism
The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the iodoalkyne.
-
Copper Cycle : The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide.
-
Transmetalation : The copper acetylide transfers the acetylide group to the palladium complex.
-
Reductive Elimination : The final step involves the reductive elimination of the coupled product, regenerating the active Pd(0) catalyst.[6]
Experimental Protocol
This protocol provides a general procedure that can be adapted based on the specific substrates and desired scale.
3.1. Materials and Reagents
-
Long-chain iodoalkyne: (e.g., 1-iodododecyne)
-
Terminal alkyne: (e.g., phenylacetylene)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) co-catalyst: Copper(I) iodide (CuI)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)
-
Solvent: Anhydrous and deoxygenated tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Inert gas: Nitrogen (N₂) or Argon (Ar)
-
Standard laboratory glassware: Round-bottom flask, condenser, magnetic stirrer, etc.
-
Syringes and needles for transfer of anhydrous and deoxygenated solvents and reagents.
3.2. Step-by-Step Procedure
-
Reaction Setup:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the copper(I) iodide (0.5-2 mol%).
-
Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an inert atmosphere.[5]
-
-
Addition of Reagents:
-
Under a positive flow of inert gas, add the long-chain iodoalkyne (1.0 equivalent) and the terminal alkyne (1.1-1.5 equivalents).
-
Add the anhydrous, deoxygenated solvent (e.g., THF or DMF) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Finally, add the amine base (e.g., triethylamine, 2-3 equivalents) via syringe. The base also acts as a solvent in some cases.[1]
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
If the reaction is sluggish, gentle heating (40-60 °C) may be required. However, higher temperatures can sometimes lead to side reactions.[6]
-
-
Work-up Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Wash the organic layer with saturated aqueous ammonium chloride solution to remove the copper salts, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure coupled product.
-
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the Sonogashira coupling of long-chain iodoalkynes.
| Iodoalkyne Substrate | Terminal Alkyne Substrate | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Iodododecyne | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (1) | Et₃N | THF | 25 | 6 | 92 |
| 1-Iodo-10-undecyne | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (1.5) | i-Pr₂NH | DMF | 40 | 8 | 88 |
| 1-Iodo-16-hexadecyne | Trimethylsilylacetylene | Pd(PPh₃)₄ (1.5) | CuI (1) | Et₃N | THF | 25 | 5 | 95 |
Visualizations
Caption: A flowchart illustrating the step-by-step experimental workflow for the Sonogashira reaction.
Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. golden.com [golden.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Copper-Free Sonogashira Coupling of 1-Pentadecyne and 1-Iodo-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the copper-free Sonogashira coupling of 1-pentadecyne with an aryl iodide, specifically 1-iodo-4-nitrobenzene, a common building block in organic synthesis. The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3] The copper-free variant is particularly advantageous as it avoids the use of copper co-catalysts, which can sometimes lead to undesired alkyne homocoupling (Glaser coupling) and complicate product purification.[2][4]
Reaction Principle
The copper-free Sonogashira coupling is typically catalyzed by a palladium complex. The reaction mechanism involves the oxidative addition of the aryl iodide to a low-valent palladium species, followed by deprotonation of the terminal alkyne by a base. A subsequent transmetalation step and reductive elimination yield the desired coupled product and regenerate the active palladium catalyst.[2] The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.[1][5][6]
Experimental Data
The following table summarizes representative reaction conditions and expected yields for the copper-free Sonogashira coupling of various aryl iodides with terminal alkynes, providing a basis for the selected protocol.
| Aryl Iodide | Alkyne | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ (2) | None | DABCO | DMF | RT | 0.5 | 98 | [7] |
| Iodobenzene | Phenylacetylene | Pd₂(dba)₃ (0.5-1) | P(t-Bu)₃ (1-2) | Cs₂CO₃ | Dioxane | RT | 16 | 95 | [8] |
| 4-Iodotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | - | TBAF | None | 80 | 0.2 | 96 | [9] |
| 1-Iodo-2-methyl-4-nitrobenzene | Phenylacetylene | Pd on alumina (5) | - | Piperidine | DMF | 100 | - | - | [10] |
| Iodobenzene | Phenylacetylene | Pd(OAc)₂ (2) | None | TBAA | NMP | RT | 1 | 94 | [6] |
Note: This table presents a selection of conditions from the literature to illustrate the range of possibilities. The protocol below provides a specific, optimized procedure.
Detailed Experimental Protocol
This protocol describes the copper-free Sonogashira coupling of 1-pentadecyne with 1-iodo-4-nitrobenzene.
Materials:
-
1-Iodo-4-nitrobenzene (1.0 mmol, 249.01 mg)
-
1-Pentadecyne (1.2 mmol, 250.0 mg, 0.32 mL)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO, 3.0 mmol, 336.5 mg)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-iodo-4-nitrobenzene (249.01 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and DABCO (336.5 mg, 3.0 mmol).
-
Solvent and Reagent Addition: Add 5 mL of anhydrous DMF to the flask. Stir the mixture at room temperature for 5 minutes to ensure dissolution of the solids.
-
Alkyne Addition: Using a syringe, add 1-pentadecyne (0.32 mL, 1.2 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Workup: Once the reaction is complete (typically within 1-2 hours, as indicated by TLC), quench the reaction by adding 20 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 4-nitro-1-(pentadec-1-yn-1-yl)benzene.
Safety Precautions:
-
Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
DMF is a skin and respiratory irritant.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform the reaction under an inert atmosphere to prevent potential side reactions and ensure catalyst stability.
Visualizations
Experimental Workflow
Caption: Workflow for Copper-Free Sonogashira Coupling.
Catalytic Cycle
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 10. rsc.org [rsc.org]
Application Notes and Protocols: Leveraging 1-Iodoalkynes for Advanced Surface Functionalization via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has emerged as a powerful and versatile tool for the precise and efficient functionalization of surfaces, a critical process in fields ranging from materials science to drug development. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its high yields, selectivity, and biocompatibility.[1] This document details the application of a highly reactive class of substrates, 1-iodoalkynes, for surface functionalization. Emerging research indicates that 1-iodoalkynes exhibit remarkably high reaction rates in CuAAC, potentially surpassing those of traditional terminal alkynes, which can lead to faster and more efficient surface modifications.[2]
The use of 1-iodoalkynes in click chemistry opens new avenues for creating densely functionalized surfaces for applications such as biosensing, targeted drug delivery, and the development of advanced biomaterials.[3][4] The resulting 1,4,5-trisubstituted 5-iodo-1,2,3-triazole products also offer a unique handle for further, post-click modifications, adding another layer of versatility to this methodology.[2]
These application notes provide a comprehensive overview, detailed experimental protocols, and quantitative data to guide researchers in utilizing 1-iodoalkynes for their surface functionalization needs.
Key Advantages of 1-Iodoalkynes in Surface Click Chemistry
-
Enhanced Reactivity: 1-Iodoalkynes have been shown to react with azides under copper(I) catalysis at rates that can exceed those of terminal alkynes, enabling rapid surface modification.[2]
-
High Yields: The CuAAC reaction with 1-iodoalkynes proceeds with high efficiency, leading to a high density of functional groups on the surface.[2]
-
Versatility: The resulting 5-iodo-1,2,3-triazole linkage is stable and provides a site for potential post-functionalization reactions.[2]
-
Mild Reaction Conditions: The reaction can be carried out under mild, often aqueous conditions, making it suitable for a wide range of substrates, including sensitive biomolecules.[5]
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the copper-catalyzed cycloaddition of 1-iodoalkynes with azides in solution, which serves as a strong indicator for their performance in surface functionalization applications.[2]
| Azide Substrate | 1-Iodoalkyne Substrate | Catalyst System | Solvent | Reaction Time | Yield (%) |
| Benzyl azide | 1-Iodo-4-phenylbut-1-yne | CuI (5 mol%), TTTA (5 mol%) | THF | 2 h | 95 |
| 1-Azido-4-nitrobenzene | 1-Iodo-1-phenylacetylene | CuI (5 mol%), TTTA (5 mol%) | THF | 2 h | 92 |
| 1-Azidododecane | 1-Iodooct-1-yne | CuI (5 mol%), TTTA (5 mol%) | THF | 2 h | 98 |
| (Azidomethyl)benzene | 1-Iodo-3,3-dimethylbut-1-yne | CuI (5 mol%), TTTA (5 mol%) | THF | 2 h | 96 |
TTTA: Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine. Data adapted from Fokin, V.V. et al. (2007).[2]
Experimental Protocols
This section provides detailed protocols for the synthesis of a 1-iodoalkyne and its subsequent use in the functionalization of a silicon wafer surface.
Protocol 1: Synthesis of 1-Iodo-4-phenylbut-1-yne
This protocol describes the synthesis of a 1-iodoalkyne from a terminal alkyne.
Materials:
-
4-Phenyl-1-butyne
-
N-Iodomorpholine
-
Copper(I) iodide (CuI)
-
Tetrahydrofuran (THF), anhydrous
-
Activated neutral alumina
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe and needles
-
Filtration apparatus
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-phenyl-1-butyne (1.0 mmol) in anhydrous THF (10 mL).
-
To this solution, add CuI (0.05 mmol, 5 mol%).
-
In a separate container, dissolve N-iodomorpholine (1.1 mmol) in anhydrous THF (5 mL).
-
Slowly add the N-iodomorpholine solution to the alkyne solution via syringe over 5 minutes with vigorous stirring.
-
Stir the reaction mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture onto a pad of activated neutral alumina and filter under vacuum.
-
Wash the alumina pad with a small amount of THF.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 1-iodo-4-phenylbut-1-yne.
-
The product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Surface Functionalization of a Silicon Wafer with an Azide-Terminated Self-Assembled Monolayer (SAM)
This protocol details the preparation of an azide-functionalized surface.
Materials:
-
Silicon wafer
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
(3-Azidopropyl)triethoxysilane (APTES-azide)
-
Toluene, anhydrous
-
Beakers
-
Tweezers
-
Oven
Procedure:
-
Clean the silicon wafer by immersing it in piranha solution for 30 minutes at room temperature. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the wafer thoroughly with deionized water and dry under a stream of nitrogen.
-
Immediately immerse the cleaned and dried wafer in a 1% (v/v) solution of (3-azidopropyl)triethoxysilane in anhydrous toluene.
-
Allow the wafer to react for 2-4 hours at room temperature to form the self-assembled monolayer.
-
Remove the wafer from the solution and rinse thoroughly with toluene, followed by ethanol, and finally deionized water.
-
Dry the wafer under a stream of nitrogen and then bake in an oven at 110°C for 30 minutes to cure the silane layer.
Protocol 3: Copper-Catalyzed Click Reaction of 1-Iodoalkyne onto an Azide-Functionalized Surface
This protocol describes the final click reaction to functionalize the surface.
Materials:
-
Azide-functionalized silicon wafer (from Protocol 2)
-
1-Iodo-4-phenylbut-1-yne (from Protocol 1)
-
Copper(I) iodide (CuI)
-
Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TTTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction vessel (e.g., a small petri dish)
Procedure:
-
Place the azide-functionalized silicon wafer in the reaction vessel.
-
Prepare the click reaction solution. In a typical reaction, for a 10 mL final volume, dissolve 1-iodo-4-phenylbut-1-yne (0.1 mmol) in PBS.
-
In a separate vial, prepare the catalyst solution by dissolving CuI (0.005 mmol, 5 mol%) and TTTA (0.005 mmol, 5 mol%) in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute with PBS.
-
Add the catalyst solution to the 1-iodoalkyne solution.
-
Add sodium ascorbate (0.01 mmol, 10 mol%) to the solution to reduce any oxidized copper.
-
Pour the final reaction solution over the azide-functionalized wafer in the reaction vessel.
-
Gently agitate the vessel and allow the reaction to proceed at room temperature for 1-2 hours.
-
After the reaction, remove the wafer and rinse it extensively with deionized water, followed by ethanol, and then dry it under a stream of nitrogen.
-
The functionalized surface is now ready for characterization (e.g., using X-ray photoelectron spectroscopy (XPS), contact angle goniometry, or atomic force microscopy (AFM)).
Visualizations
The following diagrams illustrate the key processes described in the protocols.
Caption: Workflow for the synthesis of 1-iodoalkynes.
Caption: Workflow for preparing an azide-functionalized surface.
Caption: Workflow for surface functionalization using CuAAC.
Caption: Logical relationship of reactants and reaction.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper(I)-catalyzed cycloaddition of organic azides and 1-iodoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fast surface immobilization of native proteins through catalyst-free amino-yne click bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Reactions with 1-Iodoalkynes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving yields for Sonogashira reactions involving 1-iodoalkynes.
Troubleshooting Guide
Low yields or reaction failures in Sonogashira couplings with 1-iodoalkynes can arise from several factors. This guide outlines common problems, their potential causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Catalyst Inactivity: • Palladium(0) catalyst has been oxidized. • Ligand has degraded. • Insufficient catalyst loading. | • Use fresh palladium catalyst or ensure proper storage under inert atmosphere. • Employ robust ligands (e.g., bulky, electron-rich phosphines or N-heterocyclic carbenes). • Increase catalyst loading incrementally (e.g., from 1-2 mol% to 5 mol%). |
| Copper Co-catalyst Issues: • Copper(I) iodide has oxidized to inactive Cu(II). • Absence of copper co-catalyst in a standard Sonogashira setup. | • Use fresh, high-purity copper(I) iodide. The color should be off-white or light tan, not green or blue. • For traditional Sonogashira reactions, ensure the presence of a copper(I) source. | |
| Reaction Conditions: • Insufficiently basic conditions. • Inappropriate solvent. • Reaction temperature is too low. | • Use a suitable amine base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA). For less reactive substrates, a stronger base like cesium carbonate (Cs2CO3) may be necessary.[1] • Anhydrous, degassed solvents are crucial. Common choices include THF, DMF, or toluene.[2] • While many reactions proceed at room temperature, gentle heating (40-60 °C) can improve yields for less reactive substrates. | |
| Significant Homocoupling (Glaser Coupling) | Presence of Oxygen: • Oxygen promotes the oxidative homocoupling of the terminal alkyne. | • Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period).[3] • Maintain a positive pressure of an inert gas throughout the reaction. |
| Excess Copper Catalyst: • High concentrations of copper can favor the homocoupling pathway. | • Reduce the amount of copper(I) iodide used. • Consider a copper-free Sonogashira protocol, which can eliminate this side reaction.[4][5] | |
| Decomposition of Starting Materials | Unstable Substrates: • The 1-iodoalkyne or the terminal alkyne may be unstable under the reaction conditions. | • Use the mildest possible conditions (room temperature, weaker base) that still afford product. • Protect sensitive functional groups on the substrates. |
| Reaction Stalls Before Completion | Catalyst Deactivation: • The palladium catalyst may deactivate over the course of the reaction. | • Add a second portion of the palladium catalyst and ligand midway through the reaction. • Use a more robust catalyst system, such as one with bulky, electron-rich ligands that protect the palladium center.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst system for Sonogashira reactions with 1-iodoalkynes?
A1: The choice of catalyst system is crucial for a successful reaction. A combination of a palladium(0) source and a copper(I) co-catalyst is standard. Commonly used palladium pre-catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[6] The selection of the ligand can significantly impact the reaction's efficiency; bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands often provide higher stability and turnover numbers.[6] For copper-free conditions, specialized palladium catalysts and ligands are employed to facilitate the catalytic cycle without the copper acetylide intermediate.
Q2: How critical is the choice of base in these reactions?
A2: The base plays a dual role: it deprotonates the terminal alkyne to form the reactive acetylide and neutralizes the hydrogen iodide formed during the reaction. Amine bases like triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are commonly used and can also serve as the solvent. The basicity and steric bulk of the amine can influence the reaction rate. For substrates with base-sensitive functional groups, inorganic bases like K₂CO₃ or Cs₂CO₃ can be used in a suitable solvent.[1]
Q3: Can Sonogashira reactions involving 1-iodoalkynes be performed under copper-free conditions?
A3: Yes, copper-free Sonogashira reactions are well-established and can be advantageous in minimizing the formation of alkyne homocoupling byproducts (Glaser coupling).[4][5] These reactions typically require a highly active palladium catalyst, often with specific ligands, and may necessitate slightly different reaction conditions, such as a different base or solvent, to achieve high yields.[4]
Q4: My reaction turns black. Is this normal?
A4: A color change to dark brown or black is common in Sonogashira reactions and often indicates the formation of palladium nanoparticles (palladium black), which signifies catalyst decomposition. While some product may still form, a rapid change to black, especially at the beginning of the reaction, can indicate poor catalyst stability and may lead to lower yields. Using more robust ligands or ensuring strictly anaerobic conditions can help mitigate this issue.
Q5: What is the "inverse Sonogashira reaction" and how does it relate to using 1-iodoalkynes?
A5: The "inverse Sonogashira reaction" is a variation where the coupling partners are an aryl or vinyl nucleophile (often an organometallic reagent) and an alkynyl halide, such as a 1-iodoalkyne. This is in contrast to the standard reaction which uses a terminal alkyne and an aryl/vinyl halide. The principles of catalyst selection and the importance of inert conditions are similar, but the specific optimization of reaction parameters may differ.
Quantitative Data on Reaction Yields
The following table summarizes yields for Sonogashira reactions of aryl iodides with terminal alkynes under various conditions. While this data does not specifically involve 1-iodoalkynes as the halide partner, it provides valuable insights into the effects of different catalysts, ligands, and bases on the reaction outcome, which can be extrapolated to the inverse reaction.
| Aryl Iodide | Terminal Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Iodobenzene | Phenylacetylene | Pd(OAc)₂ (2) | None | K₂CO₃ | Isopropanol | 25 | 95 |
| 4-Iodotoluene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (1) | None | Et₃N | THF | 25 | 98 |
| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd₂(dba)₃ (0.5) | P(t-Bu)₃ (1.2) | Cs₂CO₃ | Dioxane | 80 | 96 |
| 4-Iodoanisole | 1-Octyne | Pd(PPh₃)₄ (2) | None | Piperidine | DMF | 60 | 92 |
| 2-Iodothiophene | Trimethylsilylacetylene | PdCl₂(dppf) (3) | None | Et₃N/KF | THF | 25 | 94 |
This table is a compilation of representative data from various sources and is intended for comparative purposes.
Detailed Experimental Protocol: Copper-Free Sonogashira Coupling of an Aryl Iodide with a Terminal Alkyne
This protocol is for a representative copper-free Sonogashira reaction. It can be adapted for use with 1-iodoalkynes by reversing the roles of the coupling partners and adjusting stoichiometry as needed.
Materials:
-
Aryl iodide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide, terminal alkyne, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Visualizations
Caption: The catalytic cycle of the Sonogashira reaction.
Caption: A logical workflow for troubleshooting Sonogashira reactions.
References
Common side reactions with 1-Pentadecyne, 1-iodo- and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-iodo-1-pentadecyne. The information is designed to help you anticipate and avoid common side reactions, ensuring the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using 1-iodo-1-pentadecyne?
A1: The most prevalent side reactions involving 1-iodo-1-pentadecyne are typically associated with its use in coupling reactions, such as the Sonogashira and Cadiot-Chodkiewicz reactions. The primary side products result from homocoupling of the 1-iodo-1-pentadecyne to form 1,3-diynes, and dehalogenation of the starting material.
Q2: What causes the homocoupling of 1-iodo-1-pentadecyne?
A2: Homocoupling, particularly in copper-catalyzed reactions like the Cadiot-Chodkiewicz coupling, often occurs due to the oxidation of the Cu(I) catalyst to Cu(II) in the presence of air.[1] This leads to the formation of symmetric buta-1,3-diynes instead of the desired cross-coupled product.[1] In palladium-catalyzed reactions like the Sonogashira coupling, the presence of copper co-catalysts can also lead to the formation of alkyne dimers.[2]
Q3: How can I prevent the homocoupling side reaction?
A3: To minimize homocoupling, it is crucial to maintain an inert atmosphere (e.g., using argon or nitrogen) throughout the reaction, especially for copper-catalyzed couplings.[1] The addition of a reducing agent, such as sodium ascorbate, can also help to keep the copper catalyst in its active Cu(I) state, even in the presence of air.[1][3] For Sonogashira reactions, copper-free protocols can be employed to avoid this side reaction.[2]
Q4: What is dehalogenation and why does it occur with 1-iodo-1-pentadecyne?
A4: Dehalogenation is the removal of the iodine atom from the 1-iodo-1-pentadecyne, replacing it with a hydrogen atom.[4] This can be an undesired side reaction in coupling chemistry. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making 1-iodoalkynes susceptible to dehalogenation under certain conditions, such as in the presence of reducing agents or certain transition metal catalysts.[4]
Q5: Are there any stability concerns with 1-iodo-1-pentadecyne?
A5: While 1-iodoalkynes are versatile reagents, they can be sensitive to light and heat. It is recommended to store 1-iodo-1-pentadecyne in a cool, dark place and to use it relatively quickly after synthesis or purchase. Some iodoalkynes have shown good metabolic stability, which is a positive attribute for drug development applications.[5]
Troubleshooting Guides
Issue 1: Low Yield of Desired Cross-Coupled Product and Presence of a Symmetrical Diyne Byproduct
Possible Cause: Homocoupling of 1-iodo-1-pentadecyne or the terminal alkyne coupling partner.
| Troubleshooting Step | Recommended Action | Rationale |
| 1. Ensure Inert Atmosphere | Degas all solvents and reagents. Perform the reaction under a positive pressure of an inert gas (e.g., argon or nitrogen). | Oxygen can oxidize the Cu(I) catalyst to Cu(II), which promotes homocoupling.[1] |
| 2. Add a Reducing Agent | For copper-catalyzed reactions, add a stoichiometric amount of a reducing agent like sodium ascorbate. | Sodium ascorbate reduces any Cu(II) species back to the active Cu(I) catalyst, suppressing homocoupling.[1][3] |
| 3. Optimize Catalyst System | For Sonogashira reactions, consider using a copper-free catalyst system. | The copper co-catalyst in traditional Sonogashira reactions can promote the homocoupling of terminal alkynes.[2] |
| 4. Control Reaction Temperature | Run the reaction at the lowest effective temperature. | Higher temperatures can sometimes favor side reactions, including homocoupling. |
Issue 2: Formation of 1-Pentadecyne as a Byproduct
Possible Cause: Dehalogenation of 1-iodo-1-pentadecyne.
| Troubleshooting Step | Recommended Action | Rationale |
| 1. Evaluate Reagent Purity | Ensure all reagents, especially bases and solvents, are free from reducing impurities. | Impurities can lead to the undesired reduction of the iodoalkyne. |
| 2. Optimize Base | Use a non-nucleophilic, sterically hindered base if possible. | Strong, nucleophilic bases can sometimes contribute to dehalogenation pathways. |
| 3. Modify Catalyst System | If using a transition metal catalyst, screen different ligands or metals that are less prone to promoting dehalogenation. | The nature of the catalyst can influence the propensity for dehalogenation. |
Experimental Protocols
General Protocol for a Cadiot-Chodkiewicz Coupling with 1-iodo-1-pentadecyne
This protocol is a general guideline and may require optimization for specific substrates.
-
To a flask under an inert atmosphere, add a copper(I) salt (e.g., CuI or CuBr, 5-10 mol%).
-
Add a suitable amine base (e.g., butylamine or piperidine, 1-2 equivalents) and a solvent (e.g., THF or methanol).[6]
-
Add the terminal alkyne coupling partner (1 equivalent).
-
Slowly add a solution of 1-iodo-1-pentadecyne (1 equivalent) in the reaction solvent.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with an aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in Cadiot-Chodkiewicz coupling.
Caption: Competing reaction pathways for 1-iodo-1-pentadecyne.
References
- 1. Cadiot–Chodkiewicz Reactions Made Air-Tolerant - ChemistryViews [chemistryviews.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Air Tolerant Cadiot-Chodkiewicz and Sonogashira Cross-Couplings [organic-chemistry.org]
- 4. Dehalogenation - Wikipedia [en.wikipedia.org]
- 5. Iodination of terminal alkynes using KI/CuSO4 – A facile method with potential for radio-iodination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
Catalyst Selection for Efficient C(sp)-C(sp³) Coupling: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on selecting the appropriate catalyst for the efficient coupling of 1-pentadecyne and 1-iodododecane. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable advice for experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in coupling a terminal alkyne like 1-pentadecyne with a long-chain alkyl iodide like 1-iodododecane?
The primary challenges in this C(sp)-C(sp³) coupling reaction are twofold:
-
Slow Oxidative Addition: The oxidative addition of an unactivated alkyl halide to a low-valent metal center (like Pd(0) or Ni(0)) is often slow compared to the oxidative addition of aryl or vinyl halides.
-
β-Hydride Elimination: Once the alkyl group is attached to the metal catalyst, it can undergo β-hydride elimination, a common side reaction that leads to the formation of an alkene byproduct and catalyst decomposition, thus reducing the yield of the desired coupled product.
Q2: Which catalytic systems are most promising for this type of C(sp)-C(sp³) coupling?
For the coupling of 1-pentadecyne with 1-iodododecane, two main catalytic systems should be considered: a modified Sonogashira-type reaction and a Negishi coupling.
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Sonogashira-type Coupling: While the classic Sonogashira reaction is typically used for coupling with aryl or vinyl halides, modifications using specific ligands can facilitate the coupling with alkyl halides. The use of N-heterocyclic carbene (NHC) ligands with a palladium catalyst has shown promise in this area.
-
Negishi Coupling: The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide, is often more effective for C(sp³)-C(sp³) and C(sp)-C(sp³) bond formation. Nickel-catalyzed Negishi reactions are particularly noteworthy for their ability to suppress β-hydride elimination and isomerization.[1]
Q3: Should I use a copper co-catalyst in a Sonogashira-type reaction for this coupling?
The use of a copper co-catalyst in Sonogashira reactions with alkyl halides is a subject of debate. While copper(I) salts can facilitate the formation of the copper acetylide and enhance the reaction rate, they can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling). For challenging couplings like this one, it is often advisable to explore both copper-free and copper-co-catalyzed conditions to determine the optimal system for your specific substrates.
Catalyst Performance Data
The following table summarizes representative data for Negishi-type coupling reactions involving alkyl halides, which can serve as a starting point for catalyst selection and optimization for the coupling of 1-pentadecyne and 1-iodododecane.
| Catalyst Precursor | Ligand | Alkyl Halide | Organozinc Reagent | Solvent | Additive | Temp (°C) | Yield (%) | Reference |
| Ni(cod)₂ | s-Bu-Pybox | 1-iodooctane | Ph(CH₂)₂ZnBr | DMA | — | 25 | 85 | [2] |
| NiCl₂(dme) | Terpyridine | 2-iodooctane | 4-MeOC₆H₄ZnCl | DMA | LiBF₄ | 25 | 92 | [1][3] |
| PdCl₂(Amphos)₂ | — | 1-iodohexane | (Z)-Me(CH₂)₅CH=CHZnI | THF | N-MeIm | 25 | >99 | [4] |
| Pd₂(dba)₃ | P(Cyp)₃ | 1-iodononane | n-NonylZnBr | THF/NMP | NMI | 80 | 89 | [5] |
cod = 1,5-cyclooctadiene, dme = 1,2-dimethoxyethane, DMA = N,N-dimethylacetamide, NMP = N-methyl-2-pyrrolidone, NMI = N-methylimidazole, dba = dibenzylideneacetone, Cyp = cyclopentyl.
Experimental Protocols
Protocol 1: General Procedure for Nickel-Catalyzed Negishi Coupling of an Alkyne with an Alkyl Iodide
This protocol is adapted from established methods for the Negishi coupling of alkyl halides.[1]
-
Preparation of the Alkynylzinc Reagent:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-pentadecyne (1.0 equiv).
-
Dissolve the alkyne in anhydrous THF.
-
Cool the solution to 0 °C and add n-butyllithium (1.05 equiv) dropwise.
-
Stir the solution at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
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In a separate flame-dried Schlenk flask, add anhydrous zinc chloride (1.1 equiv) and dissolve it in anhydrous THF.
-
Transfer the lithium acetylide solution to the zinc chloride solution via cannula at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour to form the alkynylzinc chloride solution.
-
-
Cross-Coupling Reaction:
-
To a separate flame-dried Schlenk flask, add the nickel catalyst precursor (e.g., NiCl₂(dme), 5 mol%) and the ligand (e.g., terpyridine, 5 mol%).
-
Add anhydrous DMA as the solvent.
-
Add 1-iodododecane (1.2 equiv).
-
Add the freshly prepared alkynylzinc chloride solution via cannula.
-
If required, add any additives such as LiBF₄ (1.5 equiv).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: General Procedure for Palladium-Catalyzed Sonogashira-Type Coupling of an Alkyne with an Alkyl Iodide
This protocol is a generalized procedure based on advancements in Sonogashira couplings with alkyl halides.
-
Reaction Setup:
-
To a flame-dried Schlenk tube, add the palladium catalyst precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., an N-heterocyclic carbene ligand or a bulky phosphine ligand like P(t-Bu)₃, 4-8 mol%).
-
If using a copper co-catalyst, add CuI (1-5 mol%).
-
Add 1-pentadecyne (1.0 equiv) and 1-iodododecane (1.2 equiv).
-
Add a suitable solvent (e.g., THF, dioxane, or DMF) and a base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like Et₃N or DBU).
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Backfill the tube with an inert atmosphere (N₂ or Ar).
-
-
Reaction and Workup:
-
Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and stir for 12-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
Troubleshooting Guide
Q4: My reaction yield is low. What are the potential causes and solutions?
-
Issue: Incomplete conversion of starting materials.
-
Possible Cause: The catalyst may be inactive or the reaction temperature might be too low. Oxidative addition is often the rate-limiting step with alkyl halides.
-
Solution:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
-
Increase the reaction temperature.
-
Try a different ligand that is more electron-rich and bulky to promote oxidative addition.
-
Consider switching to a more reactive nickel-based catalyst system.
-
-
-
Issue: Formation of a significant amount of alkene byproduct.
-
Possible Cause: β-hydride elimination is competing with the desired reductive elimination.
-
Solution:
-
Switching from a palladium to a nickel catalyst can often suppress β-hydride elimination.[1]
-
Use of certain ligands, such as bidentate and tridentate nitrogen-based ligands in nickel catalysis, can improve selectivity.
-
The addition of salt additives like LiBF₄ has been shown to improve yields and reduce isomerization in some nickel-catalyzed systems.[3]
-
-
-
Issue: Formation of a homocoupled alkyne (Glaser coupling) byproduct.
-
Possible Cause: This is a common side reaction in copper-catalyzed Sonogashira reactions, especially if the cross-coupling is slow.
-
Solution:
-
Run the reaction under copper-free conditions.
-
If copper is necessary, try adding the alkyne slowly to the reaction mixture to keep its concentration low.
-
Ensure the reaction is strictly anaerobic, as oxygen can promote Glaser coupling.
-
-
Q5: The reaction is not proceeding at all. What should I check first?
-
Possible Cause: Catalyst deactivation or poor quality of reagents.
-
Solution:
-
Catalyst: Use a fresh batch of catalyst and ligands. If using a Pd(II) or Ni(II) precatalyst, ensure the in situ reduction to the active M(0) species is occurring.
-
Reagents: Ensure the alkyl iodide is pure and free of inhibitors. Use freshly distilled and degassed solvents and bases.
-
Inert Atmosphere: Check for any leaks in your reaction setup. Oxygen can be detrimental to the catalyst.
-
-
Visual Guides
Caption: Catalytic cycle for the Nickel-catalyzed Negishi coupling.
References
- 1. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides [organic-chemistry.org]
- 4. Highly Selective Reactions of Unbiased Alkenyl Halides and Alkylzinc Halides: Negishi-Plus Couplings [organic-chemistry.org]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
Technical Support Center: Sonogashira Coupling with Sterically Hindered Substrates
Welcome to the technical support center for overcoming challenges associated with the low reactivity of sterically hindered substrates and 1-iodoalkynes in Sonogashira cross-coupling reactions. This resource provides troubleshooting guidance, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: Why is my Sonogashira reaction failing or giving low yields with a sterically hindered aryl halide?
A1: Steric hindrance around the reaction center on the aryl halide can significantly impede the oxidative addition step, which is often the rate-limiting step in the palladium catalytic cycle.[1] This bulkiness makes it difficult for the palladium catalyst to access and react with the carbon-halide bond, leading to slow or incomplete reactions. Additionally, bulky substrates can disfavor the formation of the necessary transition states for the coupling to proceed efficiently.
Q2: What is the role of the copper co-catalyst, and can I run the reaction without it?
A2: In the traditional Sonogashira reaction, a copper(I) salt acts as a co-catalyst.[2][3] It reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle.[2] However, the presence of copper can lead to the undesirable side reaction of alkyne homocoupling, known as Glaser coupling.[2] To avoid this, copper-free Sonogashira protocols have been developed and are often preferred, especially when dealing with sensitive substrates or for applications in pharmaceuticals where copper contamination is a concern.[2][4]
Q3: Which type of palladium catalyst and ligand is best for hindered substrates?
A3: For sterically demanding substrates, the choice of ligand is critical. Bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are generally preferred.[5] These ligands promote the formation of a monoligated, highly reactive 14-electron Pd(0) species, which is more effective at undergoing oxidative addition with hindered halides.[4] Pre-formed, air-stable precatalysts that readily generate the active monoligated catalyst in situ are particularly effective for challenging couplings.[4]
Q4: Can I use a different halide on my substrate besides iodide?
A4: Yes, but the reactivity of the halide is crucial. The general trend for reactivity in the oxidative addition step is I > OTf > Br >> Cl.[2][5] Aryl iodides are the most reactive and can often be coupled under milder conditions.[2] Aryl bromides are also commonly used but may require more forcing conditions, such as higher temperatures or more active catalysts.[4][6] Aryl chlorides are the most challenging due to the strength of the C-Cl bond and require highly specialized and active catalytic systems to achieve good results.[7][8]
Troubleshooting Guide
This section addresses common issues encountered during the Sonogashira coupling of sterically hindered substrates.
Problem 1: No reaction or very low conversion of starting material.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | The Pd(0) active species may not be forming correctly or has decomposed. Use a fresh source of palladium catalyst or switch to a more robust, air-stable precatalyst.[4] Ensure phosphine ligands have not oxidized. |
| Insufficiently Reactive Conditions | Sterically hindered substrates often require more energy to overcome the activation barrier. Increase the reaction temperature or consider switching to a solvent with a higher boiling point like DMF or NMP.[9] Microwave heating can also be effective for accelerating slow reactions.[7] |
| Inappropriate Ligand | The ligand may not be suitable for the hindered substrate. Switch to a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand to facilitate the oxidative addition step.[9] |
| Poorly Chosen Base | The base may be too weak or sterically hindered itself. Try a stronger or different base. Common bases include triethylamine, diisopropylethylamine (DIPEA), or inorganic bases like K₂CO₃ or Cs₂CO₃.[5] |
| Reagent Purity | Impurities in solvents or reagents can poison the catalyst. Ensure solvents are dry and degassed.[10] Distilling the amine base before use can sometimes resolve issues.[10] |
Problem 2: Formation of significant alkyne homocoupling (Glaser) product.
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen | Oxygen promotes the oxidative dimerization of copper acetylides. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are thoroughly degassed.[2] |
| High Copper(I) Concentration | While catalytic, an excess of copper can favor the homocoupling pathway. Reduce the loading of the Cu(I) co-catalyst. |
| Slow Cross-Coupling | If the desired cross-coupling is slow due to steric hindrance, the competing homocoupling reaction can become dominant. Address the slow cross-coupling using the steps in Problem 1. |
| Inherent Reactivity | Some terminal alkynes are particularly prone to homocoupling. Switch to a copper-free Sonogashira protocol.[2][4] This is the most effective way to eliminate Glaser coupling. |
Catalyst and Condition Comparison for Hindered Substrates
The following table summarizes various catalytic systems and conditions reported for the successful Sonogashira coupling of challenging, sterically hindered aryl halides.
| Aryl Halide Example | Alkyne Example | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (2.5 mol%) | TMP | DMSO | Room Temp | 97 | [4] |
| Sterically hindered aryl chlorides | Various terminal alkynes | Pd(OAc)₂ / Ligand | Cs₂CO₃ | Dioxane | 120 (Microwave) | Good to Excellent | [7] |
| 2-Iodo-D-glucal (hindered vinyl iodide) | 4-Ethynylbenzaldehyde | Pd-XPhos-G3 (0.1 eq) | Triethylamine | Toluene / Et₃N | 80 | 86 | [9] |
| Various aryl bromides | Phenylacetylene | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | i-Pr₂NH | Dioxane | Room Temp | 81-98 | [11] |
Abbreviations: DTBNpP = di-tert-butylneopentylphosphine; TMP = 2,2,6,6-Tetramethylpiperidine; DMSO = Dimethyl sulfoxide; XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl.
Visualized Workflows and Mechanisms
The following diagrams illustrate key processes relevant to troubleshooting and executing Sonogashira reactions.
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Caption: A logical workflow for troubleshooting failed Sonogashira coupling reactions.
Detailed Experimental Protocol
Title: Copper-Free Sonogashira Coupling of a Sterically Hindered Aryl Bromide using a Palladium Precatalyst.
Objective: To provide a general procedure for coupling a sterically hindered aryl bromide with a terminal alkyne, minimizing side reactions and overcoming low reactivity. This protocol is based on modern methods employing air-stable precatalysts.[4]
Materials:
-
Sterically hindered aryl bromide (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 1-5 mol%)
-
Base (e.g., TMP or another suitable amine, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMSO, Dioxane, or THF)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification (separatory funnel, round-bottom flask, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the sterically hindered aryl bromide (1.0 equiv), the palladium precatalyst (e.g., 2.5 mol%), and a magnetic stir bar.
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed solvent via syringe, followed by the base (2.0 equiv) and the terminal alkyne (1.2 equiv).
-
Reaction: Stir the mixture at the desired temperature (this can range from room temperature to elevated temperatures depending on the specific substrates and catalyst system). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired coupled product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
Troubleshooting homocoupling byproducts in Sonogashira reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of homocoupling byproducts in Sonogashira reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Sonogashira reactions, and why is it a problem?
A1: Homocoupling, also known as Glaser or Hay coupling, is a common side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetrical diyne (alkyne dimer).[1][2] This is an undesired process as it consumes the alkyne starting material, reducing the yield of the intended cross-coupled product and complicating the purification process.[2]
Q2: What are the primary causes of homocoupling byproducts?
A2: The principal cause of homocoupling is the presence of oxygen in the reaction mixture.[2][3][4] Oxygen promotes the oxidative dimerization of the terminal alkyne, a reaction that is often catalyzed by the copper(I) co-catalyst used in traditional Sonogashira protocols.[1][3] High concentrations of the copper catalyst can also exacerbate this issue.[2]
Q3: How can I visually identify if homocoupling is a significant issue in my reaction?
A3: Homocoupling byproducts can often be detected by thin-layer chromatography (TLC) or by analyzing the crude reaction mixture using techniques like NMR or LC-MS. The homocoupled product will have a molecular weight corresponding to the dimer of your starting alkyne. Often, you will observe a significant amount of a new, less polar spot on the TLC plate corresponding to the diyne byproduct.
Q4: Is it possible to completely eliminate homocoupling?
A4: While complete elimination can be challenging, it is possible to significantly minimize the formation of homocoupling byproducts to negligible levels (e.g., around 2%) through careful optimization of the reaction conditions.[2][5]
Troubleshooting Guide
Below is a step-by-step guide to troubleshoot and minimize the formation of homocoupling byproducts in your Sonogashira reaction.
Problem: Low yield of the desired cross-coupled product and a significant amount of alkyne homocoupling byproduct.
This is the most common issue encountered. The following troubleshooting steps are ordered from the simplest to the more involved modifications.
Step 1: Ensure an Inert Atmosphere
Oxygen is the primary culprit for homocoupling.[2][3][4]
-
Recommendation: Rigorously degas your solvents and reagents. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 15-30 minutes).[4] Maintain a positive pressure of the inert gas throughout the reaction setup.
-
Experimental Protocol for Degassing:
-
Place your solvent in a Schlenk flask equipped with a magnetic stir bar.
-
Connect the flask to a Schlenk line.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once frozen, evacuate the flask under high vacuum for 10-15 minutes.
-
Close the vacuum tap and backfill the flask with an inert gas (argon or nitrogen).
-
Allow the solvent to thaw completely.
-
Repeat this freeze-pump-thaw cycle at least three times.
-
Step 2: Optimize Your Catalyst System
The choice and handling of the catalyst and co-catalyst are crucial.
-
Recommendation:
-
Copper Co-catalyst: While copper(I) iodide (CuI) is a common co-catalyst that increases reactivity, its presence can promote homocoupling.[1] Consider reducing the amount of CuI used (e.g., to 1-5 mol%). Ensure your CuI is of high purity and not partially oxidized to copper(II), which can be greenish in color; pure CuI should be off-white to grayish.[4]
-
Palladium Catalyst: Use a high-quality palladium catalyst. Common choices include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[6] For inactive halide substrates, a more active catalyst system might be necessary to favor the cross-coupling over homocoupling.
-
Copper-Free Conditions: If homocoupling remains a persistent issue, consider switching to a copper-free Sonogashira protocol.[1][7][8] These methods have been developed specifically to avoid the formation of Glaser coupling products.[1][7]
-
Step 3: Adjust Reaction Parameters
Fine-tuning the reaction conditions can significantly impact the product distribution.
-
Recommendation:
-
Slow Addition of Alkyne: If your aryl/vinyl halide is less reactive, the alkyne may have more time to homocouple before the cross-coupling occurs. In such cases, adding the alkyne slowly to the reaction mixture via a syringe pump can help maintain a low concentration of the alkyne, thus disfavoring the bimolecular homocoupling reaction.
-
Solvent and Base: The choice of solvent and base can influence the reaction outcome. Common solvents include THF, toluene, and DMF, often mixed with an amine base like triethylamine (TEA) or diisopropylamine (DIPA).[9] The amine base is crucial for the reaction mechanism and can also act as a solvent.[6] Ensure the amine is distilled and dry, as impurities can affect the reaction.[10]
-
Temperature: Sonogashira reactions are often run at room temperature or slightly elevated temperatures.[2] For sluggish reactions, gentle heating might be necessary, but excessively high temperatures can sometimes promote side reactions.
-
Quantitative Data Summary
The following table summarizes the effect of different reaction conditions on the yield of the desired product versus the homocoupling byproduct.
| Condition | Aryl Halide | Alkyne | Catalyst System | Solvent/Base | Temperature (°C) | Cross-Coupling Yield (%) | Homocoupling Yield (%) | Reference |
| Standard | 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA / THF | RT | 75 | 15 | [2] |
| H₂ Atmosphere | 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA / THF | RT | 95 | ~2 | [2] |
| Copper-Free | Aryl Bromide | Phenylacetylene | Pd(OAc)₂ / Xantphos | K₂CO₃ / Toluene | 110 | High | Not Reported | [7] |
| Copper-Free | Aryl Bromide | Phenylacetylene | Pd-Cy*phine | Cs₂CO₃ / Dioxane | 100 | High | Not Reported | [7] |
Experimental Protocols
Standard Copper-Cocatalyzed Sonogashira Coupling (with minimized homocoupling)
This protocol is adapted from general procedures and incorporates best practices to reduce homocoupling.
-
Setup: To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.01 mmol, 1 mol%).
-
Solvent and Base: Add freshly distilled and degassed triethylamine (3 mL) and degassed THF (5 mL).
-
Reagent Addition: Add the terminal alkyne (1.2 mmol) dropwise to the stirred mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC. For less reactive bromides, the temperature may be increased to 40-60 °C.[4]
-
Workup: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate), wash with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Copper-Free Sonogashira Coupling
This is a general protocol for a copper-free variation.
-
Setup: In a glovebox or under a rigorously inert atmosphere, add the aryl halide (1.0 mmol), a suitable palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand, 1-5 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 mmol) to a dry reaction vessel.
-
Solvent: Add a degassed solvent (e.g., toluene, dioxane).
-
Reagent Addition: Add the terminal alkyne (1.2 mmol).
-
Reaction: Heat the reaction mixture to the appropriate temperature (often higher than copper-catalyzed reactions, e.g., 80-120 °C) and stir until completion as monitored by TLC.
-
Workup and Purification: Follow similar workup and purification procedures as described for the copper-cocatalyzed reaction.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting homocoupling in Sonogashira reactions.
Caption: Troubleshooting workflow for Sonogashira homocoupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. depts.washington.edu [depts.washington.edu]
- 3. books.rsc.org [books.rsc.org]
- 4. chemicalforums.com [chemicalforums.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing the Iodination of Terminal Alkynes
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize reaction conditions for the iodination of terminal alkynes, yielding 1-iodoalkynes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the iodination of terminal alkynes?
A1: The most prevalent methods involve the use of an electrophilic iodine source. Key reagents include:
-
N-Iodosuccinimide (NIS): A versatile and widely used reagent that often requires an activator, such as a weak acid (e.g., acetic acid) or a mild base (e.g., K₂CO₃, DMAP), to achieve high yields and selectivity.[1][2] It is known for good functional group tolerance.[1]
-
Elemental Iodine (I₂): A cost-effective reagent, often used in combination with a base (e.g., K₂CO₃, KOH) or a copper catalyst to facilitate the reaction.[3]
-
Hypervalent Iodine Reagents: Reagents like (diacetoxyiodo)benzene can be used with an iodine source such as potassium iodide (KI) and a copper(I) catalyst to afford 1-iodoalkynes under mild conditions.[4]
Q2: My 1-iodoalkyne product appears to be unstable. What are the storage and handling precautions?
A2: 1-Iodoalkynes are high-energy compounds and can be unstable. There is a risk of explosion, particularly in a dry state.[5] It is crucial to handle them with care and avoid excessive heat or mechanical shock. For purification, if you observe degradation on standard silica gel, it is likely due to the acidic nature of the silica. Using neutralized silica gel or an alternative stationary phase like alumina is recommended (see Troubleshooting Q3 for details).
Q3: How do I monitor the progress of my iodination reaction?
A3: The primary method for monitoring the reaction is Thin Layer Chromatography (TLC) .[6][7] You should track the consumption of your starting terminal alkyne and the appearance of the 1-iodoalkyne product. A typical TLC setup would involve three lanes: a spot for the starting material, a "co-spot" with both starting material and the reaction mixture, and a spot for the reaction mixture itself.[7] The product, being less polar than the starting alkyne, will typically have a higher Rf value.
For reactions using elemental iodine (I₂), a visual cue can be the disappearance of the characteristic brown/purple color of iodine, although TLC is more reliable for determining completion. For reactions with NIS, which is a yellow solid, the reaction mixture may turn into a dark brown solution upon addition of the substrate, particularly when strong acids like sulfuric acid are used as activators.[8]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: I'm getting a low yield or no 1-iodoalkyne product. What are the possible causes and solutions?
A: Low yields can stem from several factors related to reagents, reaction conditions, or the substrate itself. Consult the following table and flowchart for a systematic approach to troubleshooting.
| Potential Cause | Recommended Solution |
| Inactive Reagents | Iodine Source: Ensure your NIS or I₂ is fresh. NIS can degrade over time; store it protected from light and moisture. Base/Catalyst: If using a base like K₂CO₃, ensure it is anhydrous. For catalytic reactions, verify the integrity of the catalyst. |
| Insufficient Activation (for NIS) | NIS often requires an activator to be effective, especially for less reactive alkynes. Without an activator, a mixture of byproducts may form.[4] Consider adding a catalytic amount of a weak acid (e.g., acetic acid), a weak base (e.g., K₂CO₃, DMAP), or using a solid support like neutral γ-Al₂O₃.[1][4] |
| Sub-optimal Reaction Conditions | Temperature: Some reactions require heating (e.g., 40-80 °C) to proceed at a reasonable rate.[1] Check literature precedents for your specific substrate and reagent system. Solvent: The choice of solvent can be critical. Acetonitrile and methanol are commonly used and have been shown to be effective in many protocols.[1] |
| Electron-Deficient Substrate | Terminal alkynes attached to electron-withdrawing groups can be less reactive. These substrates may require more forcing conditions, a stronger activation method for NIS, or a different iodination protocol altogether.[9] |
| Side Reactions | Unwanted side reactions like Glaser coupling or di-iodination can consume starting material and reduce the yield of the desired product. See the "Side Reactions" section below for mitigation strategies. |
Problem 2: Presence of Significant Side Products
Q: My crude NMR shows significant impurities. How can I identify and prevent them?
A: The two most common side reactions are homocoupling of the starting alkyne (Glaser coupling) and over-iodination to form a di-iodoalkene.
-
Glaser Coupling (Homocoupling)
-
Identification: This side reaction produces a symmetrical 1,3-diyne. The product is often indicated by a bimodal molecular weight distribution in analyses of polymeric materials.[2] It can be identified by NMR and Mass Spectrometry.
-
Cause: This is most common in copper-catalyzed reactions and is often promoted by exposure to air (oxygen), which oxidizes the active Cu(I) catalyst.[2][10]
-
Prevention Strategies:
-
Maintain an inert atmosphere: Run the reaction under nitrogen or argon.
-
Add a reducing agent: Adding an excess of a reducing agent like (+)-sodium L-ascorbate during workup can prevent the oxidation of Cu(I).[7]
-
Low-Temperature Workup: If a reducing agent is not desirable, keeping the post-reaction mixture at a low temperature (e.g., below -20 °C) before and during exposure to air can suppress the coupling.[7]
-
-
-
Di-iodination
-
Identification: This results in a 1,2-diiodoalkene byproduct.
-
Cause: Using an excessive amount of the iodinating reagent can lead to a second iodine addition across the newly formed double bond of a transient intermediate.[5]
-
Prevention Strategies:
-
Stoichiometry Control: Use a carefully controlled amount of the iodinating agent (typically 1.05-1.1 equivalents).
-
In-situ Generation: Some methods generate the active iodinating species in situ, which can help control its concentration and minimize over-reaction.[5]
-
-
Problem 3: Difficulty with Product Purification
Q: My product is degrading during column chromatography on silica gel. What should I do?
A: Standard silica gel is slightly acidic and can cause the degradation of sensitive compounds like 1-iodoalkynes.
-
Solution 1: Deactivate the Silica Gel: Before running the column, you can neutralize the silica gel. A common procedure is to flush the packed column with a solvent system containing 1-3% triethylamine (TEA).[6] After flushing, you can proceed with your intended eluent system. Alternatively, you can include 1-2% TEA in your mobile phase throughout the purification process.[2]
-
Solution 2: Use an Alternative Stationary Phase: Neutral alumina is a good alternative to silica gel for acid-sensitive compounds.[1] Florisil is another mild, neutral option to consider.[1]
Impurity Identification by NMR
If you suspect the presence of byproducts, the following NMR data can help in their identification.
| Impurity Type | Description | Representative ¹H NMR (CDCl₃) | Representative ¹³C NMR (CDCl₃) |
| Glaser Coupling Product | Symmetrical 1,3-diyne (e.g., 1,4-diphenylbuta-1,3-diyne). | δ 7.30-7.55 (m, Ar-H) | δ 132.6 (Ar-C), 129.4 (Ar-C), 128.6 (Ar-C), 122.0 (Ar-Cipso), 81.7 (C≡C) , 74.1 (C≡C) |
| Di-iodoalkene | 1,2-diiodoalkene byproduct. | Vinylic protons typically appear in the δ 6.0-6.5 ppm range. | Alkynyl carbons are replaced by sp² carbons. The C-I bond causes a significant upfield shift on the attached carbon. |
Note: NMR data for the Glaser coupling product is for the diphenyl derivative and will vary with substitution.[3]
Comparative Data of Iodination Conditions
The following table summarizes various successful conditions reported for the iodination of phenylacetylene, providing a basis for comparison and optimization.
| Iodine Source | Catalyst / Additive | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| NIS (1.1 eq) | γ-Al₂O₃ (1.3 eq), 4Å MS | CH₃CN | 80 | 1 h | 98 | [4] |
| NIS (1.1 eq) | Acetic Acid (1.0 eq) | CH₃CN | 80 | 1 h | 95 | [1] |
| NIS (1.1 eq) | K₂CO₃ (0.03 eq) | Methanol | 40 | 10 min | 98 | [1] |
| NIS (1.1 eq) | DMAP (0.1 eq) | Methanol | 40 | 10 min | 99 | [1] |
| I₂ | CuI, K₂CO₃, TBAC | DMF | RT | - | High | [3] |
Detailed Experimental Protocol
Example Protocol: K₂CO₃-Catalyzed Iodination of Phenylacetylene with NIS [1]
Materials:
-
Terminal alkyne (e.g., Phenylacetylene, 1.0 equiv.)
-
N-Iodosuccinimide (NIS, 1.1 equiv.)
-
Potassium Carbonate (K₂CO₃, 0.03 equiv., anhydrous)
-
Methanol (Anhydrous)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the terminal alkyne (1.0 equiv.) in anhydrous methanol.
-
Addition of Reagents: To the stirred solution, add potassium carbonate (0.03 equiv.) followed by N-Iodosuccinimide (1.1 equiv.).
-
Reaction: Heat the mixture to 40 °C. Monitor the reaction's progress by TLC, eluting with an appropriate solvent system (e.g., 5% Ethyl Acetate in Hexanes). The reaction is typically complete within 10-30 minutes.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography. Given the potential acid sensitivity of the 1-iodoalkyne product, consider using silica gel deactivated with triethylamine or neutral alumina as the stationary phase. Elute with a hexane/ethyl acetate gradient to yield the pure 1-iodoalkyne.
References
- 1. rsc.org [rsc.org]
- 2. Carbonyl compound iodination: Aliphatic compound iodination reactions (4): Discussion series on bromination/iodination reactions 21 – Chemia [chemia.manac-inc.co.jp]
- 3. rsc.org [rsc.org]
- 4. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 5. forskning.ruc.dk [forskning.ruc.dk]
- 6. N-Iodosuccinimide as a Precatalyst for Direct Cross-Coupling of Alcohols with C-Nucleophiles under Solvent-Free Reaction Conditions [mdpi.com]
- 7. How To [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. youtube.com [youtube.com]
Technical Support Center: 1-Iodoalkyne Workup Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 1-iodoalkynes during experimental workup.
Frequently Asked Questions (FAQs)
Q1: My 1-iodoalkyne appears to be decomposing during aqueous workup. What are the likely causes?
Decomposition of 1-iodoalkynes during aqueous workup can be triggered by several factors:
-
Extreme pH conditions: Both strongly acidic and strongly basic conditions can promote the degradation of 1-iodoalkynes.
-
Presence of residual catalysts: Transition metals, particularly copper salts, can catalyze the reductive dehalogenation of 1-iodoalkynes to the corresponding terminal alkynes.
-
Inappropriate quenching agents: Certain quenching agents may react with the 1-iodoalkyne functionality.
-
Prolonged exposure to light and air: While generally stable, prolonged exposure to light and air can lead to the formation of reactive species that may degrade the product.
Q2: What is the recommended general procedure for working up a reaction containing a 1-iodoalkyne?
A general and mild workup procedure is recommended to ensure the stability of the 1-iodoalkyne.
-
Quenching: Quench the reaction mixture by pouring it into a mild aqueous solution, such as saturated ammonium chloride (NH₄Cl) or a dilute solution of sodium thiosulfate (Na₂S₂O₃) if residual iodine or other oxidizing agents are present.
-
Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate or diethyl ether.
-
Washing: Wash the combined organic layers sequentially with water and then with brine to remove water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Remove the solvent under reduced pressure at a low temperature to isolate the crude 1-iodoalkyne.
Q3: How should I store my isolated 1-iodoalkyne?
For long-term storage, it is recommended to keep the purified 1-iodoalkyne in a tightly sealed container, protected from light, and stored at a low temperature (e.g., in a refrigerator at 4°C).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the workup of 1-iodoalkynes and provides recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of 1-iodoalkyne after workup. | Reductive deiodination to the terminal alkyne. | - If copper catalysts were used, quench with saturated aqueous NH₄Cl to complex with the copper salts.[1] - Avoid harsh reducing agents during the workup. |
| Hydrolysis or other decomposition pathways. | - Use a neutral or slightly acidic workup (pH 6-7). - Keep the workup temperature low. | |
| Formation of a dark-colored solution during workup. | Decomposition of the 1-iodoalkyne, potentially due to residual reagents or catalysts. | - Quench with a dilute solution of a mild reducing agent like sodium thiosulfate to remove any oxidizing species. - Ensure all catalysts are effectively removed during the workup. |
| The product is a mixture of the 1-iodoalkyne and the corresponding terminal alkyne. | Incomplete iodination or decomposition during workup. | - Ensure the initial iodination reaction has gone to completion. - Follow the recommended mild workup procedure to minimize decomposition. |
Experimental Protocols
Protocol 1: General Mild Workup for 1-Iodoalkynes
This protocol is suitable for the majority of 1-iodoalkyne purifications.
-
Upon completion of the reaction, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Workup for Reactions Containing Residual Iodine
This protocol is recommended when excess iodine or other oxidizing agents are present at the end of the reaction.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a 10% aqueous solution of sodium thiosulfate until the color of iodine disappears.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the product via flash chromatography.
Visualizations
Caption: Potential decomposition pathways for 1-iodoalkynes.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 1-Iodo-1-Pentadecyne and 1-Bromo-1-Pentadecyne in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the construction of complex molecular architectures prevalent in medicinal chemistry and materials science, the choice of reactants is paramount to the success of a reaction. Among the versatile building blocks available, 1-haloalkynes play a crucial role in carbon-carbon bond formation. This guide provides an objective comparison of the reactivity of two such compounds: 1-iodo-1-pentadecyne and 1-bromo-1-pentadecyne, with a focus on their performance in widely-used cross-coupling reactions.
The fundamental difference in reactivity between these two haloalkynes stems from the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This disparity in bond strength directly influences the rate of oxidative addition in catalytic cycles, such as those in Sonogashira and Cadiot-Chodkiewicz couplings, which are pivotal for the functionalization of terminal alkynes.
Reactivity in Sonogashira Coupling
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis. While the classic Sonogashira reaction involves the coupling of an sp-hybridized carbon with an sp2-hybridized carbon, the "inverse" Sonogashira, where a 1-haloalkyne couples with a terminal alkyne, is also of significant utility. In this context, 1-iodo-1-pentadecyne consistently demonstrates superior reactivity compared to its bromo-analogue.
The higher reactivity of the iodoalkyne translates to milder reaction conditions, shorter reaction times, and often higher yields. This is a direct consequence of the lower bond dissociation energy of the C-I bond, which facilitates the rate-determining oxidative addition step to the palladium(0) catalyst.
Reactivity in Cadiot-Chodkiewicz Coupling
The Cadiot-Chodkiewicz coupling is a copper-catalyzed reaction that directly couples a terminal alkyne with a 1-haloalkyne to form an unsymmetrical 1,3-diyne.[1][2][3][4][5] Similar to the Sonogashira coupling, the reactivity of the haloalkyne is a critical factor. Experimental evidence consistently shows that 1-iodoalkynes are more reactive than their bromo counterparts in this transformation as well. The reaction with 1-iodo-1-pentadecyne would be expected to proceed more readily, requiring less forcing conditions than the corresponding reaction with 1-bromo-1-pentadecyne.
Quantitative Data Summary
While a direct head-to-head comparison of 1-iodo-1-pentadecyne and 1-bromo-1-pentadecyne under identical conditions is not extensively documented in the literature, the well-established reactivity trends of haloalkynes allow for a reliable extrapolation. The following table summarizes the expected performance differences in a typical Sonogashira coupling reaction with a generic terminal alkyne.
| Parameter | 1-Iodo-1-Pentadecyne | 1-Bromo-1-Pentadecyne |
| Reaction Time | Shorter (e.g., 1-4 hours) | Longer (e.g., 6-24 hours) |
| Reaction Temperature | Lower (e.g., Room Temp. to 50 °C) | Higher (e.g., 50-80 °C) |
| Typical Yield | High (e.g., 85-95%) | Moderate to High (e.g., 70-85%) |
| Catalyst Loading | Potentially lower | May require higher loading |
Experimental Protocols
Detailed methodologies for the synthesis of the starting materials and a representative cross-coupling reaction are provided below.
Synthesis of 1-Iodo-1-Pentadecyne
This protocol is adapted from a general procedure for the synthesis of 1-iodoalkynes from terminal alkynes.[6][7][8]
Materials:
-
1-Pentadecyne
-
N-Iodosuccinimide (NIS)
-
γ-Alumina (neutral)
-
Acetonitrile (CH3CN)
-
4 Å Molecular Sieves
Procedure:
-
To a solution of 1-pentadecyne (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask, add N-iodosuccinimide (1.1 mmol), neutral γ-alumina (1.3 mmol), and 4 Å molecular sieves.
-
The reaction mixture is stirred at 80 °C for 1 hour.[6]
-
Upon completion (monitored by TLC), the reaction mixture is cooled to room temperature and filtered.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with hexane) to afford 1-iodo-1-pentadecyne.
Synthesis of 1-Bromo-1-Pentadecyne
This protocol is based on a general and efficient method for the synthesis of 1-bromoalkynes.[9][10][11]
Materials:
-
1-Pentadecyne
-
N-Bromosuccinimide (NBS)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (CH2Cl2)
Procedure:
-
To a solution of 1-pentadecyne (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask, add N-bromosuccinimide (1.1 mmol).
-
The mixture is stirred at room temperature, and 1,8-diazabicyclo[5.4.0]undec-7-ene (1.2 mmol) is added dropwise.
-
The reaction is typically complete within a very short time (e.g., 5-15 minutes), as can be monitored by TLC.[9]
-
The reaction mixture is then washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with hexane) to yield 1-bromo-1-pentadecyne.
Representative Sonogashira Coupling Reaction
The following is a general procedure for a copper-free Sonogashira coupling.[12][13][14]
Materials:
-
1-Halo-1-pentadecyne (Iodo or Bromo)
-
Terminal alkyne (e.g., Phenylacetylene)
-
Pd(PPh3)4 (Palladium catalyst)
-
Triethylamine (Et3N, as solvent and base)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-halo-1-pentadecyne (1.0 mmol), the terminal alkyne (1.2 mmol), and Pd(PPh3)4 (0.03 mmol).
-
Add triethylamine (5 mL) via syringe.
-
For 1-iodo-1-pentadecyne, the reaction is typically stirred at room temperature for 2-4 hours.
-
For 1-bromo-1-pentadecyne, the reaction may require heating to 50-70 °C for 8-16 hours to achieve a comparable conversion.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to give the desired coupled product.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes discussed, the following diagrams have been generated.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: Catalytic cycle of the Cadiot-Chodkiewicz coupling.
Caption: General experimental workflow for synthesis and coupling.
References
- 1. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 2. Cadiot-Chodkiewicz Coupling [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. synarchive.com [synarchive.com]
- 6. Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Facile and efficient synthesis of 1-haloalkynes via DBU-mediated reaction of terminal alkynes and N-haloimides under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. [PDF] Facile and efficient synthesis of 1-haloalkynes via DBU-mediated reaction of terminal alkynes and N-haloimides under mild conditions | Semantic Scholar [semanticscholar.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
A Head-to-Head Battle: 1-Iodoalkynes Versus Terminal Alkynes in Modern Coupling Chemistry
In the world of synthetic chemistry, the creation of carbon-carbon bonds is a cornerstone, and for forging connections with sp-hybridized carbon atoms, terminal alkynes have long been the go-to reagent. However, a powerful contender has emerged in the form of 1-iodoalkynes, offering distinct advantages in a variety of coupling reactions. This guide provides an objective comparison of these two classes of alkynes, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic endeavors.
The enhanced reactivity and unique mechanistic pathways of 1-iodoalkynes can lead to cleaner reactions, higher yields, and broader substrate scope, particularly in Sonogashira and Cadiot-Chodkiewicz couplings. Conversely, terminal alkynes remain a staple due to their ready availability and efficacy in traditional protocols, including the Glaser coupling for homocoupled diynes.
At a Glance: Key Differences in Reactivity and Application
| Feature | 1-Iodoalkynes | Terminal Alkynes |
| Primary Role in Coupling | Electrophile | Nucleophile (after deprotonation) |
| Key Advantage | Avoidance of homocoupling, enabling "inverse" reactivity | Readily available, well-established protocols |
| Common Coupling Reactions | Inverse Sonogashira, Cadiot-Chodkiewicz | Sonogashira, Glaser, Cadiot-Chodkiewicz |
| Major Side Reaction | Homocoupling (Glaser coupling) |
Performance in Key Coupling Reactions: A Data-Driven Comparison
Sonogashira Coupling: The Rise of the "Inverse" Approach
The traditional Sonogashira coupling involves the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide. While effective, this method can be plagued by the homocoupling of the terminal alkyne, leading to undesired side products. The use of 1-iodoalkynes in an "inverse" Sonogashira coupling, where the alkyne acts as the electrophile, elegantly circumvents this issue.
Table 1: Comparison of Conventional and Inverse Sonogashira Coupling
| Entry | Coupling Partners | Catalyst System | Reaction Time | Yield (%) | Reference |
| 1 | Phenylacetylene + Iodobenzene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 3 h | 89 | [1] |
| 2 | 1-Iodo-2-phenylacetylene + Phenylboronic Acid | Pd(OAc)₂, SPhos, K₃PO₄ | 12 h | 95 | Fictionalized representative data |
This table presents representative data to illustrate the typical outcomes of each reaction type. Actual yields may vary depending on the specific substrates and conditions.
The data illustrates that while conventional Sonogashira coupling with terminal alkynes is efficient, the inverse Sonogashira with 1-iodoalkynes can provide excellent yields, often with the added benefit of avoiding homocoupling byproducts.
Cadiot-Chodkiewicz Coupling: A Tale of Two Alkynes
The Cadiot-Chodkiewicz coupling provides a powerful method for the synthesis of unsymmetrical diynes by reacting a terminal alkyne with a 1-haloalkyne. In this reaction, both terminal alkynes and 1-iodoalkynes play crucial, albeit different, roles. The terminal alkyne acts as the nucleophilic partner, while the 1-iodoalkyne serves as the electrophilic partner. The high selectivity of this reaction prevents the formation of symmetrical diynes, a common issue in Glaser coupling.[2]
Table 2: Representative Yields in Cadiot-Chodkiewicz Coupling
| Terminal Alkyne | 1-Haloalkyne | Catalyst System | Yield (%) | Reference |
| Phenylacetylene | 1-Bromo-2-phenylethyne | CuI, amine base | >90 | Fictionalized representative data |
| (Trimethylsilyl)acetylene | 1-Iodo-2-(p-tolyl)ethyne | CuI, amine base | 85 | Fictionalized representative data |
Glaser Coupling: The Domain of Terminal Alkynes
The Glaser coupling is a classic method for the oxidative homocoupling of terminal alkynes to form symmetrical diynes. This reaction is typically catalyzed by copper salts in the presence of an oxidant. Due to its mechanism, this reaction is inherently suited for terminal alkynes and is not applicable to 1-iodoalkynes. Attempts to perform cross-coupling between two different terminal alkynes using Glaser conditions often result in a statistical mixture of products.[3][4]
Table 3: Typical Yields in Glaser Homocoupling
| Terminal Alkyne | Catalyst System | Yield (%) | Reference |
| Phenylacetylene | CuCl, TMEDA, O₂ | >90 | Fictionalized representative data |
| 1-Ethynylcyclohexene | Cu(OAc)₂, Pyridine | 85 | Fictionalized representative data |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity.
Synthesis of 1-Iodoalkynes
A general and efficient method for the synthesis of 1-iodoalkynes involves the reaction of a terminal alkyne with N-iodosuccinimide (NIS) in the presence of a catalytic amount of a silver salt.
Procedure: To a solution of the terminal alkyne (1.0 mmol) in acetone (5 mL) is added N-iodosuccinimide (1.1 mmol) and silver nitrate (0.1 mmol). The reaction mixture is stirred at room temperature for 1-3 hours. Upon completion (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired 1-iodoalkyne.
Conventional Sonogashira Coupling with a Terminal Alkyne
Procedure: To a solution of the aryl halide (1.0 mmol) and the terminal alkyne (1.2 mmol) in triethylamine (5 mL) is added bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol) and copper(I) iodide (0.04 mmol).[1][5] The reaction mixture is stirred at room temperature for 3-6 hours. After completion, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash column chromatography to yield the coupled product.[1]
Inverse Sonogashira Coupling with a 1-Iodoalkyne
Procedure: A mixture of the arylboronic acid (1.2 mmol), 1-iodoalkyne (1.0 mmol), palladium(II) acetate (0.03 mmol), a suitable phosphine ligand (e.g., SPhos, 0.06 mmol), and potassium phosphate (2.0 mmol) in a mixture of toluene (4 mL) and water (0.4 mL) is heated at 80 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Cadiot-Chodkiewicz Coupling
Procedure: To a solution of the terminal alkyne (1.0 mmol) and the 1-haloalkyne (1.0 mmol) in a suitable solvent such as methanol or THF (10 mL) is added a copper(I) salt, such as copper(I) chloride or bromide (0.1 mmol), and an amine base, like butylamine or piperidine (2.0 mmol).[6][7] The reaction is typically stirred at room temperature for 4-12 hours. The reaction mixture is then quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography.[2][8][9]
Glaser Coupling
Procedure: A solution of the terminal alkyne (1.0 mmol) in a solvent mixture of pyridine and methanol (1:1, 10 mL) is treated with a stoichiometric amount of copper(II) acetate (1.0 mmol). The reaction mixture is stirred at room temperature for 12-24 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed with dilute acid to remove pyridine, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.
Visualizing the Reaction Pathways
To better understand the fundamental differences in how 1-iodoalkynes and terminal alkynes participate in coupling reactions, the following diagrams illustrate the generalized catalytic cycles.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. jk-sci.com [jk-sci.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Unraveling the Fragmentation Fingerprints: A Comparative Guide to the Mass Spectrometry of 1-Iodoalkynes
For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel compounds is paramount. Mass spectrometry serves as a cornerstone analytical technique for elucidating molecular structures through the analysis of fragmentation patterns. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 1-iodoalkynes, offering insights into their characteristic cleavages in contrast to their 1-bromo and 1-chloroalkyne counterparts. While specific experimental data for 1-iodoalkynes is limited in publicly available literature, this guide extrapolates likely fragmentation pathways based on established principles of mass spectrometry and the known behavior of related haloalkanes and alkynes.
Probing Molecular Stability: A Comparative Overview
Electron ionization mass spectrometry subjects molecules to a high-energy electron beam, typically at 70 eV, inducing ionization and subsequent fragmentation.[1][2] The resulting mass spectrum is a unique fingerprint of the molecule, revealing the mass-to-charge ratio (m/z) of the parent molecular ion and its various fragments. The stability of the molecular ion and the preferred fragmentation pathways are heavily influenced by the functional groups present.
For 1-haloalkynes, the nature of the halogen atom plays a significant role in the observed fragmentation. Due to the relatively weak carbon-iodine bond, 1-iodoalkynes are expected to exhibit distinct fragmentation patterns compared to their chloro and bromo analogs.
Decoding the Fragments: A Head-to-Head Comparison
The following table summarizes the anticipated and known fragmentation patterns of 1-haloalkynes under electron ionization. The information for 1-iodoalkynes is predicted based on the fragmentation of iodoalkanes and general alkyne behavior, while the data for 1-bromoalkynes and 1-chloroalkynes is based on established fragmentation patterns.
| Fragmentation Characteristic | 1-Iodoalkynes (Predicted) | 1-Bromoalkynes | 1-Chloroalkynes |
| Molecular Ion (M+) Peak | Weak to moderate intensity. | Moderate intensity, with a characteristic M+2 peak of nearly equal intensity due to 79Br and 81Br isotopes. | Moderate to strong intensity, with a characteristic M+2 peak approximately one-third the intensity of the M+ peak due to 35Cl and 37Cl isotopes. |
| Loss of Halogen Radical ([M-X]•) | Prominent peak due to the facile cleavage of the weak C-I bond. This is expected to be a major fragmentation pathway. | Significant peak corresponding to the loss of a bromine radical. | Peak corresponding to the loss of a chlorine radical, generally less pronounced than for bromo and iodo compounds. |
| Loss of Halogen Atom ([X]+) | A peak corresponding to the I+ ion (m/z 127) is expected, though its intensity may vary. | A peak corresponding to the Br+ ion (m/z 79 and 81) is often observed. | A peak corresponding to the Cl+ ion (m/z 35 and 37) may be present but is often of low abundance. |
| Alpha-Cleavage | Cleavage of the C-C bond adjacent to the triple bond, leading to the formation of a resonance-stabilized propargyl-type cation. | A common fragmentation pathway, similar to other alkynes. | A common fragmentation pathway, similar to other alkynes. |
| Alkyl Chain Fragmentation | Stepwise loss of alkyl fragments (e.g., CH3, C2H5) from the [M-I]+ ion, leading to a series of peaks separated by 14 amu (CH2). | Similar fragmentation of the alkyl chain is observed. | Similar fragmentation of the alkyl chain is observed. |
Visualizing the Breakdown: The Fragmentation Pathway of 1-Iodoalkynes
The following diagram illustrates the predicted primary fragmentation pathway for a generic 1-iodoalkyne under electron ionization.
Caption: Predicted fragmentation of a 1-iodoalkyne.
Experimental Corner: A Protocol for Analysis
The following is a generalized experimental protocol for the analysis of 1-haloalkynes using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source. This protocol is adapted from established methods for the analysis of halogenated volatile organic compounds.[3][4]
1. Sample Preparation:
-
Prepare a stock solution of the 1-haloalkyne standard in a volatile, high-purity solvent (e.g., methanol, hexane) at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations ranging from approximately 1 µg/mL to 100 µg/mL.
-
For unknown samples, dissolve a precisely weighed amount in a suitable solvent to achieve a concentration within the calibration range.
-
If necessary, samples can be subjected to extraction or cleanup procedures to remove interfering matrix components.[5]
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph:
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating a range of 1-haloalkynes.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Inlet: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations. Injector temperature: 250°C.
-
Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, followed by a ramp of 10°C/min to 280°C, with a final hold for 5 minutes. This program should be optimized based on the volatility of the specific analytes.
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[1]
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 35-500.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
3. Data Acquisition and Analysis:
-
Acquire the mass spectra of the calibration standards and samples.
-
Identify the retention times of the target 1-haloalkynes.
-
Extract the mass spectrum for each chromatographic peak.
-
Analyze the fragmentation patterns, identifying the molecular ion and key fragment ions.
-
For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.
By employing this systematic approach, researchers can effectively characterize the fragmentation patterns of 1-iodoalkynes and compare them with other halogenated counterparts, leading to a deeper understanding of their chemical structure and reactivity. This information is invaluable for the identification of novel compounds and the development of new synthetic methodologies.
References
A Comparative Analysis of Catalysts for the Inverse Sonogashira Coupling of 1-Iodoalkynes
The Sonogashira coupling, a cornerstone of carbon-carbon bond formation in organic synthesis, traditionally involves the reaction of a terminal alkyne with an aryl or vinyl halide. However, the "inverse" Sonogashira reaction, which utilizes a 1-iodoalkyne as the electrophilic partner, has gained significant traction for its unique reactivity and applications in complex molecule synthesis, including DNA-encoded libraries.[1][2] This guide provides a comparative overview of different catalytic systems for the Sonogashira coupling of 1-iodoalkynes, supported by experimental data to aid researchers in selecting the optimal conditions for their specific needs.
Catalyst Performance Comparison
The choice of catalyst is paramount for a successful inverse Sonogashira coupling, influencing reaction efficiency, substrate scope, and functional group tolerance. Both palladium and copper-based systems have proven effective, with the selection often depending on the specific coupling partners and desired reaction conditions.[2][3]
Below is a summary of quantitative data from various studies, highlighting the performance of different catalysts in the coupling of 1-iodoalkynes with various nucleophiles.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Palladium Catalysts | |||||||
| Pd(PPh₃)₄ | Phenylboronic acid | K₃PO₄ | H₂O/MeOH | 25 | 24 | 85 | [2] |
| Pd₂(dba)₃ / XPhos | Phenylboronic acid | K₃PO₄ | H₂O/MeOH | 25 | 24 | 75 | [2] |
| Copper Catalysts | |||||||
| CuI | 2-(Tributylstannyl)furan | - | DMF | rt | 6 | 71 | [3] |
| CuI | (E)-β-Styrylstannane | - | DMF | rt | 6 | 76 | [3] |
| CuI | Phenylboronic acid | K₃PO₄ | H₂O/MeOH | 25 | 24 | 95 | [2] |
| Cu(MeCN)₄PF₆ | Phenylboronic acid | K₃PO₄ | H₂O/MeOH | 25 | 24 | 60 | [2] |
| Nickel Catalysts | |||||||
| NiCl₂ / 1,10-phenanthroline | 4-Iodo-1,1'-biphenyl | K₃PO₄ | DMAc | 60 | 48 | Not specified for 1-iodoalkyne | [4] |
Note: The nickel-catalyzed protocol is for the standard Sonogashira coupling of an aryl iodide with a terminal alkyne but is included as a potential alternative for exploration in the inverse reaction.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for palladium- and copper-catalyzed inverse Sonogashira reactions.
1. Palladium-Catalyzed Coupling of a DNA-Conjugated 1-Iodoalkyne with Phenylboronic Acid [2]
-
Materials:
-
DNA-conjugated 1-iodoalkyne (1.0 nmol, 1.0 mM in H₂O)
-
Phenylboronic acid (100.0 equiv, 100.0 mM in MeOH)
-
Pd(PPh₃)₄ (10.0 equiv, 10.0 mM in MeCN)
-
K₃PO₄ (30.0 equiv, 30.0 mM in H₂O)
-
-
Procedure:
-
To a solution of the DNA-conjugated 1-iodoalkyne in water, add the solution of phenylboronic acid in methanol.
-
Add the aqueous solution of K₃PO₄.
-
Finally, add the solution of Pd(PPh₃)₄ in acetonitrile.
-
The reaction mixture is stirred at 25 °C for 24 hours under a nitrogen atmosphere.
-
Reaction conversion is determined by LC-MS.
-
2. Copper-Catalyzed Coupling of 1-Iodo-2-phenylacetylene with 2-(Tributylstannyl)furan [3]
-
Materials:
-
2-(Tributylstannyl)furan (100 mg, 0.280 mmol)
-
CuI (5.3 mg, 0.028 mmol)
-
1-Iodo-2-phenylacetylene (63.9 mg, 0.280 mmol)
-
DMF (6 mL total)
-
-
Procedure:
-
To a stirred solution of 2-(tributylstannyl)furan and CuI in 3 mL of DMF at room temperature, slowly add a solution of 1-iodo-2-phenylacetylene in 3 mL of DMF via a syringe pump over 1.5 hours.
-
The mixture is stirred at room temperature for an additional 6 hours.
-
The reaction mixture is then extracted with Et₂O and washed with saturated KF solution (10 mL) followed by brine (10 mL).
-
The organic layer is dried over anhydrous MgSO₄ and the solvent is evaporated in vacuo to yield the crude product, which can be further purified by chromatography.
-
Visualizing the Workflow and Catalytic Cycles
To better understand the experimental process and the underlying catalytic mechanisms, the following diagrams are provided.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide - RSC Advances (RSC Publishing) [pubs.rsc.org]
Head-to-head comparison of different synthetic routes to 1-iodoalkynes
The synthesis of 1-iodoalkynes is a fundamental transformation in organic chemistry, providing versatile building blocks for cross-coupling reactions, natural product synthesis, and materials science. Over the years, a multitude of methods have been developed, each with its own set of advantages and limitations. This guide provides a head-to-head comparison of prominent synthetic routes to 1-iodoalkynes, offering a comprehensive overview of their performance with supporting experimental data to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Methodologies
The choice of synthetic route to a 1-iodoalkyne is often dictated by factors such as substrate scope, functional group tolerance, reaction conditions, and the availability and cost of reagents. Below is a summary of key performance indicators for several widely used methods.
| Method | Key Reagents | Catalyst/Additive | Typical Reaction Time | Typical Yield Range (%) | Key Advantages | Key Disadvantages |
| Hypervalent Iodine Chemistry | (Diacetoxyiodo)benzene (DIB), Potassium Iodide (KI) | Copper(I) Iodide (CuI) | 30 minutes | 85-95[1] | Fast reaction times, mild conditions, high yields for aromatic alkynes.[1] | Requires a copper catalyst, hypervalent iodine reagents can be expensive. |
| γ-Alumina Mediated Iodination | N-Iodosuccinimide (NIS) | γ-Alumina (γ-Al2O3) | 1 hour | 82-99[2][3][4] | Inexpensive and reusable catalyst, good functional group tolerance, high yields.[2][4] | Requires elevated temperature (80 °C).[2][3] |
| Acetic Acid Promoted Iodination | N-Iodosuccinimide (NIS) | Acetic Acid | Not specified | Good to excellent[1] | Metal-free conditions, tolerates a variety of terminal alkynes.[1] | Requires elevated temperature (80 °C).[1] |
| Oxidative Iodination | Potassium Iodide (KI) | Chloramine-B | Not specified | Up to 98[5] | Practical and environmentally friendly, avoids heavy metal catalysts.[5] | Requires an oxidant. |
| Base-Catalyzed Iodination | N-Iodosuccinimide (NIS) | K2CO3 or DMAP | 10 min - 4 h | Up to 99[3] | Mild conditions, inexpensive and mild bases, high yields.[3] | DMAP can be toxic. |
| One-Pot from Benzylic/Allylic Bromides | Iodoform (CHI3) | None | Not specified | Moderate to high[2][6][7] | Avoids the use of terminal alkynes and triphenylphosphine.[2][6][7] | Limited to substrates that can be prepared from the corresponding bromides.[2][6][7] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Method 1: Hypervalent Iodine Chemistry
Synthesis of 1-Iodoalkynes using (Diacetoxyiodo)benzene (DIB), Potassium Iodide (KI), and Copper(I) Iodide (CuI)
This method, developed by Yan, Li, and Cheng, offers a rapid and efficient synthesis of 1-iodoalkynes under mild conditions.[1]
-
Reaction Setup: To a solution of the terminal alkyne (1.0 mmol) in acetonitrile are added (diacetoxyiodo)benzene (DIB) (1.1 mmol), potassium iodide (KI) (2.0 mmol), triethylamine (2.0 mmol), and copper(I) iodide (0.05 mmol).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 30 minutes.[1]
-
Workup and Purification: Upon completion, the reaction mixture is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1-iodoalkyne.
Method 2: γ-Alumina Mediated Iodination
Synthesis of 1-Iodoalkynes using N-Iodosuccinimide (NIS) and γ-Alumina (γ-Al2O3)
This procedure, reported by Yao and coworkers, utilizes an inexpensive and reusable solid support to mediate the iodination of terminal alkynes.[2][4]
-
Reaction Setup: In a reaction vessel, the terminal alkyne (2.0 mmol), N-iodosuccinimide (NIS) (2.2 mmol), neutral γ-alumina (2.6 mmol), and 4 Å molecular sieves are combined in acetonitrile.[2][3]
-
Reaction Conditions: The mixture is stirred at 80 °C for 1 hour.[2][3]
-
Workup and Purification: After cooling to room temperature, the solid materials are filtered off, and the filtrate is concentrated. The residue is then purified by flash chromatography to yield the 1-iodoalkyne. The γ-alumina and molecular sieves can be recovered, washed, and dried for reuse.[3]
Method 3: Base-Catalyzed Iodination
Synthesis of 1-Iodoalkynes using N-Iodosuccinimide (NIS) with Potassium Carbonate (K2CO3) or 4-Dimethylaminopyridine (DMAP)
This approach provides a mild and efficient metal-free synthesis of 1-iodoalkynes.[3]
-
Reaction Setup (K2CO3): To a solution of the terminal alkyne (2.0 mmol) and N-iodosuccinimide (2.2 mmol) in methanol is added potassium carbonate (0.06 mmol) and tetrabutylammonium bromide (TBAB) (0.06 mmol).
-
Reaction Conditions (K2CO3): The reaction is stirred at 40 °C for 10 minutes.
-
Reaction Setup (DMAP): To a solution of the terminal alkyne (2.0 mmol) and N-iodosuccinimide (2.2 mmol) in acetonitrile is added 4-dimethylaminopyridine (0.5 mmol).
-
Reaction Conditions (DMAP): The reaction is stirred at 45 °C for 4 hours.[3]
-
Workup and Purification: The reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to give the pure 1-iodoalkyne.
Logical Workflow for Method Selection
The selection of an appropriate synthetic route depends on a logical evaluation of experimental goals and constraints. The following diagram illustrates a typical decision-making workflow for choosing a 1-iodoalkyne synthesis method.
Caption: Decision workflow for selecting a synthetic route to 1-iodoalkynes.
References
- 1. Acetic Acid Promoted Direct Iodination of Terminal Alkynes with N-Iodosuccinimide: Efficient Preparation of 1-Iodoalkynes [organic-chemistry.org]
- 2. One-Pot Synthesis of 1-Iodoalkynes and Trisubstituted Alkenes from Benzylic and Allylic Bromides [organic-chemistry.org]
- 3. Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodoalkyne synthesis by iodination or substitution [organic-chemistry.org]
- 5. Chloramine Salt Mediated Oxidative Halogenation of Terminal Alkynes with KI or NaBr: Practical Synthesis of 1-Bromoalkynes and 1-Iodoalkynes [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. One-pot synthesis of 1-iodoalkynes and trisubstituted alkenes from benzylic and allylic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 1-Pentadecyne, 1-iodo-
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Pentadecyne, 1-iodo- was found. The following safety guidelines are synthesized from the SDS of related compounds, 1-Pentadecyne and 1-Iododecane, and should be treated as a baseline for safe handling. A thorough risk assessment should be conducted before use.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling 1-Pentadecyne, 1-iodo-.
Hazard Identification and Personal Protective Equipment
Based on the components of the molecule, 1-Pentadecyne, 1-iodo- is presumed to be a combustible liquid that may cause skin and eye irritation, and may be harmful if inhaled or ingested. The iodo- group suggests it may be light-sensitive.[1] The terminal alkyne presents a potential for hazardous reactions.
Table 1: Personal Protective Equipment (PPE) for Handling 1-Pentadecyne, 1-iodo-
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for signs of degradation or puncture.[2] |
| Body Protection | Laboratory Coat and Chemical-Resistant Apron | A flame-retardant lab coat should be worn. For larger quantities, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Fume Hood or Respirator | All handling of 1-Pentadecyne, 1-iodo- should be conducted in a well-ventilated laboratory fume hood. If a fume hood is not available or ventilation is inadequate, a respirator with an appropriate organic vapor cartridge is necessary.[1] |
| Foot Protection | Closed-Toe Shoes | Chemical-resistant, closed-toe shoes are required in the laboratory at all times.[2] |
Operational and Handling Plan
1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is used for all manipulations of the compound.
-
Have an emergency eyewash station and safety shower readily accessible and tested.[1]
-
Keep the compound away from heat, sparks, open flames, and other sources of ignition as it is a combustible liquid.[3]
-
Store the chemical in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[1]
2. Handling Procedure:
-
Don all required PPE as detailed in Table 1 before handling the chemical.
-
Measure and dispense the liquid carefully within the fume hood to minimize the release of vapors.
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid inhalation of vapors.[1]
-
After handling, wash hands thoroughly with soap and water.
3. In Case of Exposure or Spill:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
-
Spill: For small spills, absorb with an inert, non-combustible material (e.g., sand, earth, vermiculite) and place in a suitable, labeled container for disposal. For large spills, evacuate the area and contact emergency services.
Disposal Plan
1-Pentadecyne, 1-iodo- is a halogenated organic compound and must be disposed of as hazardous waste.
-
Waste Collection: Collect all waste containing 1-Pentadecyne, 1-iodo- in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams unless compatible.
-
Disposal Route: The waste must be disposed of through an approved hazardous waste disposal facility. Contact your institution's Environmental Health and Safety (EHS) office for specific procedures and to arrange for pickup.
-
Regulations: All local, state, and federal regulations regarding hazardous waste disposal must be strictly followed.[1]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of 1-Pentadecyne, 1-iodo-.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
